BAY-320
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N6O2/c1-4-36-18-11-20(27)19(21(28)12-18)14-34-24(16-5-6-16)15(2)23(33-34)26-30-13-22(35-3)25(32-26)31-17-7-9-29-10-8-17/h7-13,16H,4-6,14H2,1-3H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAELFQHBZPHEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-320: A Technical Guide to its Mechanism of Action as a Bub1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-320 is a potent and selective, ATP-competitive small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of Bub1-targeted therapies.
Introduction to Bub1 Kinase
Bub1 is a conserved serine/threonine kinase that plays a pivotal role in cell division.[3] Its functions are critical for the proper segregation of chromosomes during mitosis, primarily through its involvement in the spindle assembly checkpoint (SAC) and the regulation of sister chromatid cohesion.[4][5] Dysregulation of Bub1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.
Molecular Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the kinase activity of Bub1.[1] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the Bub1 kinase domain, preventing the phosphorylation of its downstream substrates.[1] This inhibition has been demonstrated to be highly selective for Bub1 with modest cross-reactivity against a panel of other protein kinases.[4]
Signaling Pathway
The primary signaling cascade affected by this compound is the Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[3][6] This phosphorylation event is a crucial step in the recruitment of Shugoshin (Sgo) proteins to the centromere.[4][6] Sgo proteins are essential for the protection of centromeric cohesion and the proper functioning of the chromosomal passenger complex (CPC).[4] By inhibiting Bub1, this compound disrupts this pathway, leading to a reduction in centromeric Sgo1 and Sgo2 levels.[1][4][6]
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay Condition |
| IC50 | 680 nM | Bub1 Kinase Activity | In vitro kinase assay |
| IC50 | 0.56 µM | H2ApT120 Phosphorylation | Cellular assay |
| IC50 | 0.56 µM | Bub1 Kinase Activity | Cellular assay |
Table 1: In Vitro and Cellular Inhibitory Potency of this compound.[1]
| Cell Line | Effect | Concentration | Treatment Duration |
| RPE1, HeLa | Near-maximal inhibition of Bub1 | 3-10 µM | 14 hours |
| RPE1 | Reduction of centromeric Sgo1 and Sgo2 to ~20% of control | 10 µM | 3 hours |
| HeLa | Partial displacement of CPC subunits from centromeres | 3 µM | 10 hours |
| DLD-1 | Prolonged time to complete mitosis | 10 µM | 3 days |
| OVCAR-3, Kuramochi, RPE1 | Reduced colony formation | 10 µM | 3 days |
Table 2: Cellular Effects of this compound in Various Cell Lines.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Bub1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Bub1 kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing recombinant human Bub1 kinase domain (amino acids 704-1085), histone H2A as a substrate, and ATP in a suitable kinase assay buffer.[4]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.
-
Detection: The level of histone H2A phosphorylation on T120 (H2ApT120) is quantified. This can be achieved through various methods, including Western blotting with a specific antibody against H2ApT120 or by using a fluorescence-based immunoassay.[3]
-
Data Analysis: The signal intensity is measured and plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of Bub1 kinase activity.
Cellular H2ApT120 Phosphorylation Assay
This cell-based assay assesses the ability of this compound to inhibit Bub1 kinase activity within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture human cell lines (e.g., HeLa or RPE1) under standard conditions. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 2 to 14 hours).[1][4] To enrich for mitotic cells, a mitotic arresting agent like nocodazole (B1683961) or MG132 can be added.[4]
-
Cell Lysis or Fixation:
-
For Western blotting, lyse the cells to extract total protein.
-
For immunofluorescence, fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them.
-
-
Immunodetection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for H2ApT120. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used for visualization.
-
Immunofluorescence: Incubate the fixed and permeabilized cells with a primary antibody against H2ApT120, followed by a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Western Blot: Quantify the band intensity for H2ApT120 relative to a loading control (e.g., total H2A or actin).
-
Immunofluorescence: Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the centromeres.
-
-
IC50 Determination: Plot the normalized H2ApT120 levels against the this compound concentration to calculate the cellular IC50.
Sgo1/2 Localization Assay
This immunofluorescence-based assay visualizes the effect of this compound on the recruitment of Sgo proteins to the centromeres.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RPE1) on coverslips and treat with this compound (e.g., 10 µM for 3 hours) or a vehicle control.[1] Co-treat with a mitotic arresting agent to increase the mitotic index.
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with primary antibodies against Sgo1 or Sgo2 and a centromere marker (e.g., CREST). Subsequently, stain with appropriate fluorescently labeled secondary antibodies.
-
Microscopy and Image Analysis: Acquire images using a confocal or high-resolution fluorescence microscope. Quantify the fluorescence intensity of Sgo1/2 at the centromeres (co-localized with the CREST signal).
-
Statistical Analysis: Compare the centromeric Sgo1/2 levels between this compound-treated and control cells to determine the extent of displacement.
Cellular Phenotypes of Bub1 Inhibition by this compound
The inhibition of Bub1 kinase by this compound results in several distinct cellular phenotypes:
-
Impaired Chromosome Alignment: this compound treatment leads to defects in chromosome congression at the metaphase plate, resulting in a prolonged mitotic duration.[6]
-
Weakened Spindle Assembly Checkpoint: While not completely abrogating the SAC, this compound can weaken its signaling, allowing cells to exit mitosis prematurely in the presence of spindle poisons.[1][4]
-
Reduced Cell Proliferation: By disrupting mitotic progression, this compound inhibits the proliferation of cancer cell lines.[1]
-
Sensitization to Taxanes: this compound has been shown to sensitize cancer cells to the effects of taxanes like paclitaxel, suggesting potential for combination therapies.[4][5]
Conclusion
This compound is a valuable research tool for dissecting the intricate functions of Bub1 kinase in mitosis. Its mechanism of action, centered on the ATP-competitive inhibition of Bub1 and the subsequent disruption of the H2A-Sgo pathway, is well-characterized. The resulting cellular phenotypes, including chromosome mis-segregation and inhibition of proliferation, underscore the therapeutic potential of targeting Bub1 in oncology. This technical guide provides a foundational understanding of this compound's pharmacology and the experimental approaches to study its effects, facilitating further investigation into this important class of mitotic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
BAY-320: A Selective Bub1 Kinase Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and highly selective, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1][2] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Dysregulation of the SAC is implicated in aneuploidy and tumorigenesis, making its components, including Bub1, attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its effects on the Bub1 signaling pathway.
Mechanism of Action and Selectivity
This compound specifically inhibits the kinase activity of Bub1, which is essential for its role in the proper localization of other key mitotic proteins.[1][2] The primary substrate of Bub1 kinase is histone H2A, which it phosphorylates at threonine 120 (H2A-pT120).[5] This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo) proteins to the centromere, which in turn protect centromeric cohesin from premature cleavage and are involved in the localization of the Chromosomal Passenger Complex (CPC).[5]
This compound has demonstrated exquisite selectivity for Bub1 kinase in broad kinase screening panels. When tested against a panel of 222 protein kinases at a concentration of 10 µM, this compound showed only modest cross-reactivity.[5] Further quantitative binding assays against 403 human kinases confirmed its high selectivity for Bub1.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Format | Substrate | ATP Concentration | IC50 | Reference |
| Human Bub1 (catalytic domain) | TR-FRET Kinase Assay | 2 mM | 680 ± 280 nM | [5] | |
| Recombinant Bub1 | In Vitro Kinase Assay | Histone H2A | Not Specified | 0.56 µM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| HeLa, RPE1 | Immunofluorescence | H2A-pT120 levels | 3-10 µM | Near-maximal inhibition | [5] |
| RPE1 | Immunofluorescence | Centromeric Sgo1/Sgo2 | 10 µM | ~80% reduction | [2] |
| HeLa | Immunofluorescence | Centromeric CPC subunits | 3 µM | Partial displacement | [2] |
| HeLa, NCI-H1299 | Cell Proliferation | 10 nM - 10 µM | Sensitizes to Paclitaxel | ||
| OVCAR-3, Kuramochi, RPE1 | Colony Formation | 10 µM | Reduced colony formation | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bub1 signaling pathway and a general workflow for evaluating Bub1 inhibitors.
Caption: Bub1 kinase signaling pathway and the inhibitory effect of this compound.
Caption: A general experimental workflow for the characterization of a Bub1 inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Bub1 Kinase Assay (TR-FRET)
This protocol is adapted from methods used to determine the IC50 of this compound against the recombinant catalytic domain of human Bub1.[5]
-
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704-1085)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-XL665
-
ATP
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add Bub1 enzyme, peptide substrate, and this compound (or DMSO control) to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP (final concentration 2 mM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Histone H2A-T120 Phosphorylation Assay (Immunofluorescence)
This protocol is based on the methods used to demonstrate this compound's inhibition of Bub1 in intact cells.[5]
-
Materials:
-
HeLa or RPE1 cells
-
Glass coverslips
-
Complete culture medium
-
MG132 (proteasome inhibitor)
-
Nocodazole (B1683961) (microtubule depolymerizing agent)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A-T120
-
Secondary antibody: Fluorescently labeled anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat asynchronous cultures with MG132 (e.g., 20 µM) for 2 hours.
-
Add nocodazole (e.g., 3.3 µM) and increasing concentrations of this compound for 1 hour to enrich for mitotic cells and inhibit Bub1.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-phospho-Histone H2A-T120 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the kinetochores.
-
Cell Proliferation Assay in Combination with Paclitaxel
This protocol describes a method to assess the synergistic effect of this compound and Paclitaxel on cell proliferation.
-
Materials:
-
Cancer cell lines (e.g., HeLa, NCI-H1299)
-
96-well plates
-
Complete culture medium
-
This compound
-
Paclitaxel
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Prepare serial dilutions of this compound and Paclitaxel.
-
Treat the cells with this compound and Paclitaxel as single agents and in a fixed-ratio combination matrix.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control.
-
Analyze the combination data using software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
-
Conclusion
This compound is a valuable research tool for investigating the catalytic functions of Bub1 kinase in mitosis and the spindle assembly checkpoint. Its high selectivity and potent inhibitory activity in both biochemical and cellular assays make it a suitable probe for dissecting the complex signaling pathways that ensure genomic stability. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. While this compound has limited pharmacokinetic properties that make it unsuitable for in vivo studies, it remains an excellent tool for in vitro and cell-based experiments aimed at understanding Bub1 biology and exploring its potential as a therapeutic target.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
BAY-320: A Technical Guide to its Role in Mitotic Spindle Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-320 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1). Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Bub1's kinase activity by this compound disrupts the proper localization of key mitotic proteins, leading to defects in mitotic spindle assembly, chromosome alignment, and ultimately, cell proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for key experimental assays.
Introduction to Bub1 and the Spindle Assembly Checkpoint
The mitotic spindle is a complex cellular machine responsible for segregating duplicated chromosomes equally into two daughter cells. The spindle assembly checkpoint (SAC) is a surveillance mechanism that monitors the attachment of chromosomes to the spindle microtubules. The SAC remains active until all chromosomes have achieved proper bipolar attachment, preventing premature entry into anaphase and aneuploidy. Bub1 is a multifunctional kinase that plays a central role in the SAC. Its kinase activity is essential for the recruitment of other checkpoint proteins, including Shugoshin (Sgo1), to the kinetochores of chromosomes.
This compound: Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of Bub1 kinase.[1] By binding to the ATP-binding pocket of Bub1, this compound prevents the phosphorylation of its downstream substrates. A key substrate of Bub1 is histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is a critical signal for the recruitment of Sgo1 to the centromeres.
The inhibition of Bub1 kinase activity by this compound leads to a cascade of events that disrupt mitotic progression:
-
Reduced H2A-pT120: this compound treatment significantly reduces the levels of H2A-pT120 at centromeres.[1]
-
Mislocalization of Sgo1: Consequently, the localization of Sgo1 to the centromeres is impaired.[1][2]
-
Displacement of the Chromosomal Passenger Complex (CPC): The CPC, a key regulator of chromosome segregation and cytokinesis, is also partially displaced from the centromeres upon Bub1 inhibition.[3]
-
Defective Spindle Assembly and Chromosome Alignment: The disruption of these key protein localizations leads to defects in the proper assembly of the mitotic spindle and the alignment of chromosomes at the metaphase plate.[1][2]
-
Prolonged Mitosis and Cell Death: These defects can lead to a prolonged mitotic arrest and, ultimately, cell death, particularly in cancer cells that are often more reliant on a robust SAC.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC50 | Reference |
| Bub1 | Kinase Activity Assay | 680 nM | [1] |
| Bub1 | H2ApT120 Phosphorylation | 0.56 µM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| RPE1, HeLa | Bub1 Inhibition | 3-10 µM | Near-maximal inhibition of Bub1 | [1] |
| RPE1 | Sgo1/2 Localization | 10 µM | Reduced to ~20% of control | [1] |
| HeLa | CPC Displacement | 3 µM | Partial displacement from centromeres | [1] |
| DLD-1 | Mitotic Duration | 10 µM | Significantly prolonged | [2] |
| OVCAR-3, Kuramochi, RPE1 | Colony Formation | 10 µM | Reduced colony formation | [1] |
Signaling Pathways and Experimental Workflows
Bub1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and how its inhibition by this compound disrupts this pathway.
Caption: The Bub1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Immunofluorescence
This diagram outlines the key steps in an immunofluorescence experiment to assess the effect of this compound on protein localization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BAY-320 on Chromosome Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor BAY-320 and its effects on the critical process of chromosome segregation. This compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] Bub1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Errors in this process can lead to aneuploidy, a hallmark of many cancers. This document summarizes the quantitative effects of this compound, details the experimental protocols used to assess its impact, and provides visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Bub1 kinase activity and mitotic progression.
Table 1: In Vitro and Cellular Inhibition of Bub1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Bub1 Kinase Activity | 680 nM | In vitro | [1][2] |
| IC50 for H2ApT120 Phosphorylation | 0.56 µM | Cellular | [1] |
| Reduction in Centromeric Sgo1/2 | ~80% | RPE1 cells (10 µM, 3h) | [1] |
Table 2: Effects of this compound on Mitotic Progression in DLD-1 Cells
| Treatment | Mean Time in Mitosis (minutes ± s.d.) | Proportion of Abnormal Mitoses (%) | Reference |
| DMSO (Control) | 45.1 ± 15.3 | 10.2 | [5] |
| 10 µM this compound (3 days) | 68.7 ± 45.4 | 22.5 | [5] |
Core Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Bub1.[6][7] In a healthy mitotic cell, Bub1 localizes to the kinetochores of chromosomes that are not yet properly attached to the mitotic spindle.[6] One of its critical functions is to phosphorylate histone H2A on threonine 120 (H2ApT120).[1][7] This phosphorylation event serves as a docking site for the Shugoshin (Sgo1) protein, which in turn protects the cohesin complex at the centromere from premature cleavage and is involved in the proper localization of the Chromosomal Passenger Complex (CPC).[6][7] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments. By inhibiting Bub1, this compound prevents H2A phosphorylation, leading to the mislocalization of Sgo1 and the CPC, which impairs the resolution of chromosome arms and can lead to segregation errors.[3][6] While this compound as a monotherapy has shown minor effects on mitotic progression in some cell lines, it significantly sensitizes cancer cells to taxane-based chemotherapies like Paclitaxel, leading to severe chromosome segregation defects.[3][6]
Caption: Mechanism of this compound action on the Bub1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Live-Cell Imaging to Monitor Mitotic Progression
This protocol is adapted from studies observing chromosome dynamics in cell lines expressing histone H2B tagged with a fluorescent protein (e.g., GFP).[6]
Objective: To quantitatively assess the duration of mitosis and the frequency of chromosome segregation errors (e.g., lagging chromosomes, anaphase bridges) in cells treated with this compound.
Materials:
-
DLD-1 or HeLa cell line stably expressing H2B-GFP.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging dishes.
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Automated inverted fluorescence microscope with environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that allows for individual cells to be tracked for at least 48 hours (e.g., 20-30% confluency).
-
Drug Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Time-Lapse Microscopy: Place the imaging dishes onto the microscope stage within the pre-warmed environmental chamber.
-
Image Acquisition: Acquire images every 5-10 minutes for 24-72 hours using both transmitted light (for cell morphology) and fluorescence channels (for H2B-GFP). Use a 20x or 40x objective. It is critical to minimize phototoxicity by using the lowest possible laser power and exposure times.
-
Data Analysis:
-
Manually or automatically track individual cells from the beginning of mitotic entry (nuclear envelope breakdown, characterized by loss of a distinct nuclear border) to the completion of cytokinesis.
-
Mitotic Timing: Calculate the time from nuclear envelope breakdown to anaphase onset for each cell.
-
Chromosome Segregation Defects: Score each mitotic event for the presence of lagging chromosomes, anaphase bridges, or mitotic failure, and express this as a percentage of total mitoses observed.
-
Caption: Experimental workflow for live-cell imaging analysis.
Immunofluorescence for Sgo1 Localization
This protocol is for visualizing the localization of endogenous Sgo1 at centromeres.
Objective: To determine the effect of this compound on the recruitment of Sgo1 to kinetochores during mitosis.
Materials:
-
HeLa or RPE1 cells.
-
Glass coverslips.
-
This compound stock solution (in DMSO).
-
Nocodazole (B1683961) (to enrich for mitotic cells).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS with 0.1% Tween-20.
-
Primary Antibodies: Rabbit anti-Sgo1, Human anti-centromere antibody (ACA/CREST) to mark kinetochores.
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit and anti-human antibodies.
-
DAPI for DNA counterstaining.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound (e.g., 10 µM) or DMSO for 3 hours. In the last hour of treatment, add nocodazole (e.g., 100 ng/mL) to arrest cells in mitosis.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 3% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-Sgo1 and anti-CREST) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with corresponding Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST. Stain with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a glass slide using mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or widefield fluorescence microscope. Quantify the fluorescence intensity of Sgo1 at the kinetochores (co-localized with CREST signal).
In Vitro Bub1 Kinase Assay
This protocol is to directly measure the inhibitory effect of this compound on Bub1's enzymatic activity.
Objective: To determine the IC50 of this compound for Bub1 kinase.
Materials:
-
Recombinant active Bub1 kinase.
-
Substrate: Recombinant Histone H2A.
-
Kinase Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP solution (containing γ-32P-ATP for radioactive detection, or using antibody-based detection).
-
This compound in various concentrations.
-
SDS-PAGE gels and Western blotting apparatus or scintillation counter.
-
Antibody for p-H2A(T120) if using non-radioactive method.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant H2A, and a specific concentration of this compound (or DMSO control).
-
Initiate Reaction: Add recombinant Bub1 kinase to the mixture and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Start the reaction by adding ATP (spiked with γ-32P-ATP). Incubate for 30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radioactive: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of 32P into H2A. Quantify band intensity.
-
Non-Radioactive: Separate by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an antibody specific for p-H2A(T120).
-
-
Data Analysis: Plot the kinase activity (signal intensity) against the log of the this compound concentration and fit to a dose-response curve to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis reveals features of the spindle checkpoint kinase Bub1–kinetochore subunit Knl1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Substrate Recruitment of the Human Spindle Checkpoint Kinase Bub1 - PMC [pmc.ncbi.nlm.nih.gov]
The Bub1 Kinase Inhibitor BAY-320: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-320, a selective and ATP-competitive inhibitor of the Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[1][2][3] Its dysregulation has been implicated in aneuploidy and various cancers, making it an attractive target for therapeutic intervention.[2][4]
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C26H26F2N6O2.[5] Its structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C26H26F2N6O2 | [5] |
| Molecular Weight | 492.5 g/mol | [5] |
| CAS Number | 1445830-50-1 | [5] |
| SMILES | CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F | [5] |
Biological Properties and In Vitro Activity
This compound functions as a potent and selective ATP-competitive inhibitor of Bub1 kinase.[1][6] Its primary mechanism of action involves the inhibition of Bub1's catalytic activity, which is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[1][7] This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo1) to the centromere, a protein that protects centromeric cohesion until the proper attachment of microtubules to kinetochores.[1][7] By inhibiting this process, this compound disrupts proper chromosome segregation and can lead to mitotic arrest and cell death in cancer cells.
| Parameter | Value | Cell Line/System | Reference |
| Bub1 Kinase IC50 | 680 nM | Recombinant human Bub1 (in the presence of 2 mM ATP) | [1][6] |
| H2ApT120 Phosphorylation IC50 | 0.56 µM | In-cell Western Assay | [6] |
| Effective Concentration for near-maximal Bub1 inhibition in cells | 3 - 10 µM | RPE1 and HeLa cells | [1] |
Bub1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and the mechanism of inhibition by this compound.
Caption: Bub1 kinase phosphorylates Histone H2A, leading to Sgo1 recruitment, CPC stabilization, and SAC activation, ensuring proper chromosome segregation. This compound inhibits Bub1, disrupting this pathway and potentially causing aneuploidy.
Experimental Protocols
In Vitro Bub1 Kinase Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of this compound against Bub1 kinase.
Materials:
-
Recombinant human Bub1 kinase domain
-
Histone H2A substrate
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Phospho-specific antibody against H2A-pT120
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate, fluorescence plate reader)
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant Bub1 kinase and Histone H2A substrate to their final working concentrations in kinase assay buffer.
-
Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the Bub1 kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of Histone H2A substrate and ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding EDTA or by washing the plate.
-
Add the primary antibody (anti-H2A-pT120) and incubate.
-
Wash the plate to remove unbound primary antibody.
-
Add the secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro kinase inhibition assay described above.
Caption: A typical workflow for an in vitro kinase inhibition assay to determine the IC50 of an inhibitor like this compound.
Conclusion
This compound is a valuable research tool for elucidating the roles of Bub1 kinase in mitotic progression and the spindle assembly checkpoint. Its selectivity and characterized in vitro activity make it a suitable probe for cellular studies. Furthermore, the observed synergistic effects when combined with other anticancer agents, such as taxanes, suggest a potential therapeutic avenue that warrants further investigation in preclinical and clinical settings.[1][8] This guide provides a foundational understanding of this compound's chemical and biological properties to support ongoing research and drug development efforts targeting the Bub1 kinase.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. BUB1 - Wikipedia [en.wikipedia.org]
- 4. BUB1 drives the occurrence and development of bladder cancer by mediating the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1445830-50-1 | VHC83050 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-320: A Technical Guide on its Potential as an Oncology Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is an investigational small molecule inhibitor targeting Budding Uninhibited by Benzimidazoles 1 (Bub1), a serine/threonine kinase crucial for proper chromosome segregation during mitosis.[1][2][3] By competitively inhibiting the ATP-binding site of Bub1, this compound disrupts its kinase activity, leading to mitotic errors and subsequent inhibition of cell proliferation.[1][4] This mechanism of action positions this compound as a potential therapeutic agent for various malignancies, with preclinical studies demonstrating its activity in cancer cell lines, including those from ovarian and cervical cancer.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound functions as a selective and ATP-competitive inhibitor of Bub1 kinase.[1][4] Bub1 plays a critical role in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during cell division.[3] Inhibition of Bub1 kinase activity by this compound leads to several downstream effects that compromise mitotic integrity:
-
Inhibition of Histone H2A Phosphorylation: this compound effectively blocks the Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[1][5] This phosphorylation event is critical for the centromeric localization of Shugoshin (Sgo1).[1][5]
-
Delocalization of Sgo1: Consequently, treatment with this compound results in the delocalization of Sgo1 from the centromeres.[1][5] Sgo1 is essential for protecting centromeric cohesion and for the proper attachment of microtubules to kinetochores.
-
Disruption of Chromosome Arrangement and Spindle Assembly: The loss of proper Sgo1 localization and other downstream effects of Bub1 inhibition lead to defects in mitotic chromosome arrangement and spindle assembly.[1][2]
-
Prolonged Mitosis and Reduced Cell Proliferation: Cells treated with this compound exhibit a significant prolongation of the time required to complete mitosis.[1] This mitotic delay, coupled with chromosomal instability, ultimately leads to the inhibition of cell proliferation and, in some cases, cell death.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Preclinical Efficacy: Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various in vitro models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay | IC50 | Reference |
| Bub1 Kinase | Kinase Activity Assay | 680 nM | [1][2] |
| Bub1 Kinase | Bub1 Kinase Activity | 0.56 µM | [1] |
| Bub1 Substrate (H2ApT120) | Phosphorylation Inhibition | 0.56 µM | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| OVCAR-3 | Ovarian Cancer | Colony Formation | 10 µM (3 days) | Reduced colony formation | [1] |
| Kuramochi | Ovarian Cancer | Colony Formation | 10 µM (3 days) | Reduced colony formation | [1] |
| DLD-1 | Colon Cancer | Time-lapse Imaging | 10 µM (3 days) | Significantly prolonged mitosis | [1] |
| RPE1 | Non-transformed | Colony Formation | 10 µM (3 days) | Reduced colony formation | [1] |
| HeLa | Cervical Cancer | Immunofluorescence | 3-10 µM (14 h) | Drastically reduced T120 phosphorylation | [1] |
| RPE1 | Non-transformed | Immunofluorescence | 3-10 µM (14 h) | Drastically reduced T120 phosphorylation | [1] |
| RPE1 | Non-transformed | Immunofluorescence | 10 µM (3 h) | Reduced centromeric Sgo1 and Sgo2 to ~20% of control | [1] |
| HeLa | Cervical Cancer | Mitotic Progression | 3 µM (48 h) | Minor delay of anaphase onset | [1] |
| HeLa S3 | Cervical Cancer | Phosphorylation Assay | 3 µM (2 h) | No detectable effect on H3 (T3) phosphorylation | [1] |
| HeLa | Cervical Cancer | SAC Arrest | 3 µM (24 h) | Lowered percentage of cells maintaining SAC arrest from 17% to 4% and 2% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the literature for this compound.
In Vitro Bub1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Bub1 kinase.
-
Reaction Setup: Recombinant human Bub1 kinase is incubated with a specific substrate (e.g., histone H2A) in a kinase reaction buffer.
-
Compound Addition: this compound is added at various concentrations (typically a serial dilution).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods like filter binding assays followed by scintillation counting or by using specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (without inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular H2ApT120 Phosphorylation Assay
This immunofluorescence-based assay assesses the ability of this compound to inhibit Bub1 activity within intact cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa or RPE1) are cultured and then treated with varying concentrations of this compound for a specified duration (e.g., 3 to 14 hours).[1]
-
Mitotic Arrest: Cells are often treated with a mitotic arresting agent like nocodazole (B1683961) to enrich the population of mitotic cells for easier analysis.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
They are then incubated with a primary antibody specific for phosphorylated H2A at T120.
-
A fluorescently labeled secondary antibody is used for detection.
-
DNA is counterstained with a dye such as DAPI to visualize the nucleus and chromosomes.
-
-
Microscopy and Analysis: Images are captured using a fluorescence microscope. The intensity of the H2ApT120 signal at the centromeres is quantified and compared between treated and untreated cells to determine the extent of inhibition.[5]
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: A low density of cells (e.g., OVCAR-3, Kuramochi) is seeded in culture plates.
-
Treatment: The cells are treated with different concentrations of this compound.
-
Incubation: The plates are incubated for an extended period (e.g., 3 days) to allow for colony growth.[1]
-
Staining and Quantification: The resulting colonies are fixed, stained (e.g., with crystal violet), and counted. The number and size of colonies in treated wells are compared to untreated controls to assess the cytostatic or cytotoxic effects of the compound.
Clinical Development and Future Outlook
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development. While other compounds from Bayer with "BAY" designations are in clinical trials for various oncology indications, these are distinct molecules from this compound.[6][7]
The preclinical data for this compound are promising, demonstrating potent and selective inhibition of Bub1 kinase and subsequent anti-proliferative effects in cancer cell lines. The sensitization of cells to taxanes like Paclitaxel upon Bub1 inhibition suggests a potential for combination therapies.[3]
Future research will likely focus on in vivo efficacy studies in animal models to assess the therapeutic potential and safety profile of this compound. Further investigation into biomarkers that could predict sensitivity to Bub1 inhibition will also be crucial for identifying patient populations most likely to benefit from this therapeutic strategy. The progression of this compound into clinical development will depend on the outcomes of these further preclinical evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjoncology.com [vjoncology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
BAY-320: An In-depth Technical Guide to its Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. This has positioned Bub1 as a promising target for anti-cancer therapeutic development. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Bub1 kinase.[1] By binding to the ATP pocket of the Bub1 kinase domain, this compound prevents the phosphorylation of its downstream substrates, most notably histone H2A at threonine 120 (H2ApT120).[3][4] The phosphorylation of H2A is a critical step for the recruitment of Shugoshin (Sgo1), a protein essential for the proper localization of the Chromosomal Passenger Complex (CPC) and the protection of centromeric cohesion.[3][5] Inhibition of Bub1 kinase activity by this compound disrupts this signaling cascade, leading to impaired chromosome arm resolution, modest effects on mitotic progression, and a sensitization of cancer cells to taxane-based chemotherapies.[2][5]
Signaling Pathway of Bub1 Kinase and Inhibition by this compound
Caption: Mechanism of this compound action on the Bub1 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Bub1 Kinase Activity) | 680 nM | Recombinant human Bub1 | [1][5] |
| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | In vitro kinase assay | [1][3] |
| Near-Maximal Inhibition (in cells) | 3 - 10 µM | RPE1 and HeLa cells | [1][5] |
Table 2: Cellular Effects of this compound Treatment
| Effect | Concentration | Treatment Duration | Cell Line(s) | Reference |
| Reduced Colony Formation | 10 µM | 3 days | OVCAR-3, Kuramochi, RPE1 | [1][3] |
| Reduced Centromeric Sgo1/Sgo2 | 10 µM | 3 hours | RPE1 | [1] |
| Partial Displacement of CPC | 3 µM | 10 hours | HeLa | [1] |
| Minor Delay in Anaphase Onset | 3 µM | 48 hours | HeLa | [1] |
| Prolonged Mitosis | 10 µM | 3 days | DLD-1 | [3] |
| Lowered SAC Arrest Maintenance | 3 µM | 24 hours | HeLa | [1] |
| Sensitization to Paclitaxel | 10 nM - 10 µM (this compound) 1 nM - 100 nM (Paclitaxel) | Not Specified | HeLa, NCI-H1299 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early-stage research of this compound are provided below.
In Vitro Bub1 Kinase Assay
This protocol is a synthesized representation of methods described in the literature.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Bub1 kinase activity in vitro.
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704-1085)
-
Histone H2A substrate
-
Kinase buffer (25 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 50 µg/ml BSA, 0.1% β-mercaptoethanol)
-
[γ-32P]ATP or unlabeled ATP
-
This compound (various concentrations)
-
Glutathione Sepharose beads (for immunoprecipitated kinase)
-
SDS-PAGE and autoradiography equipment or Western blot reagents for p-H2A (T120)
Procedure:
-
For immunoprecipitated kinase, co-immunoprecipitate GFP-Bub1 from cell lysates and wash the beads three times with kinase buffer.
-
Set up kinase reactions by mixing the recombinant or immunoprecipitated Bub1 kinase with the histone H2A substrate in the kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled). A typical concentration is 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the incorporation of 32P into the H2A substrate.
-
If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using an antibody specific for p-H2A (T120).
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cellular Immunofluorescence for H2ApT120 and Sgo1 Localization
This protocol is based on methodologies described in multiple studies.[3][5]
Objective: To visualize the effect of this compound on the localization of H2ApT120 and Sgo1 at centromeres in mitotic cells.
Materials:
-
HeLa or RPE1 cells
-
Cell culture medium and supplements
-
Nocodazole (B1683961) (to arrest cells in mitosis)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-p-H2A T120, anti-Sgo1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa or RPE1 cells on coverslips in a petri dish and culture overnight.
-
Treat the cells with nocodazole (e.g., 3.3 µM) for 16-18 hours to enrich for mitotic cells.
-
Add this compound (e.g., 10 µM) or a vehicle control to the culture medium and incubate for a specified time (e.g., 3 hours).
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Colony Formation Assay
This protocol is a general representation of the method used to assess the long-term effect of this compound on cell proliferation.[3]
Objective: To evaluate the impact of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, Kuramochi) and non-transformed cell lines (e.g., RPE1)
-
Cell culture medium and supplements
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-12.5 µM) for 3 days.
-
After 3 days, remove the medium containing this compound and replace it with fresh medium.
-
Incubate the plates for a period that allows for colony formation (e.g., 6-19 days, depending on the cell line).
-
Fix the colonies with methanol (B129727) or paraformaldehyde.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Visualizations of Experimental Workflows
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Cellular Immunofluorescence Workflow
Caption: Workflow for visualizing the cellular effects of this compound.
Conclusion and Future Directions
This compound has proven to be a valuable tool for dissecting the catalytic functions of Bub1 kinase in early-stage research.[6] Its ability to selectively inhibit Bub1 has shed light on the kinase's role in chromosome cohesion, segregation, and the spindle assembly checkpoint. While this compound itself has limited pharmacokinetic properties unsuitable for in vivo investigations, the insights gained from its use have paved the way for the development of next-generation Bub1 inhibitors, such as BAY 1816032, with improved preclinical profiles.[6] Future research will likely focus on further elucidating the off-target effects of this compound at higher concentrations and exploring synergistic combinations with other anti-cancer agents to enhance therapeutic efficacy. The continued use of this compound in preclinical models will be instrumental in understanding the nuances of Bub1 biology and its potential as a therapeutic target in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Unraveling the Mechanism of Bub1 Inhibition by BAY-320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1) is a crucial regulator of mitotic progression, playing a central role in the spindle assembly checkpoint (SAC) and ensuring accurate chromosome segregation.[1][2][3] Dysregulation of Bub1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for anti-cancer drug development.[4][5] This technical guide provides an in-depth analysis of BAY-320, a potent and selective ATP-competitive inhibitor of Bub1 kinase. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its characterization.
Quantitative Analysis of this compound Inhibition
This compound has been demonstrated to be a highly selective and potent inhibitor of Bub1 kinase activity. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its efficacy and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (in vitro) | 680 ± 280 nM | Recombinant human Bub1 (aa 704-1085), 2 mM ATP | [6] |
| IC50 (in vitro) | 0.56 µM | Purified recombinant GFP-Bub1, H2A substrate | [7] |
| IC50 (in cellulo) | 29 ± 23 nM | Inhibition of H2A-T120 phosphorylation in nocodazole-arrested HeLa cells (1-hour incubation) | [8] |
| Cellular Inhibition | 3-10 µM | Near-maximal inhibition of H2A-T120 phosphorylation in RPE1 and HeLa cells | [6][9] |
| Compound | Bub1 IC50 (µM) | Reference |
| This compound | 0.56 | [7] |
| BAY-524 | 0.45 ± 0.06 | [6] |
| 2OH-BNPP1 | 0.60 | [7] |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of Bub1 kinase.[6][9] This means that this compound binds to the ATP-binding pocket of the Bub1 kinase domain, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of the gamma-phosphate from ATP to Bub1's substrates, thereby inhibiting its catalytic activity.
The consequences of Bub1 kinase inhibition by this compound are significant for mitotic progression. A primary and well-validated substrate of Bub1 is histone H2A at threonine 120 (H2A-T120).[7][8] Phosphorylation of H2A-T120 by Bub1 is a critical step for the centromeric recruitment of Shugoshin (Sgo1), a protein essential for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC).[6][7][10] The CPC, which includes the kinase Aurora B, is vital for correcting erroneous kinetochore-microtubule attachments.
Treatment with this compound leads to a dose-dependent reduction in H2A-T120 phosphorylation, resulting in the displacement of Sgo1 and the CPC from the centromeres.[6][7] While this has a significant impact on chromosome arm resolution, it has been observed to have only minor effects on the overall duration of mitosis and the function of the spindle assembly checkpoint in the absence of other mitotic stressors.[6] However, the inhibition of Bub1 by this compound sensitizes cancer cells to taxanes, suggesting a synergistic effect in impairing chromosome segregation and cell proliferation.[6][8]
Experimental Protocols
In Vitro Bub1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant Bub1.
Materials:
-
Recombinant human Bub1 kinase domain (e.g., amino acids 704-1085)
-
Histone H2A (as substrate)
-
ATP
-
This compound (or other inhibitors)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against phospho-H2A-T120
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant Bub1 kinase, histone H2A substrate, and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 2 mM).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-H2A-T120.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cellular Assay for Bub1 Inhibition (Immunofluorescence)
This protocol assesses the ability of this compound to inhibit Bub1 activity within intact cells by monitoring the phosphorylation of its substrate, H2A-T120.
Materials:
-
HeLa or RPE1 cells
-
Cell culture medium and supplements
-
Nocodazole (B1683961) (to arrest cells in mitosis)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against phospho-H2A-T120
-
Fluorescently labeled secondary antibody
-
DAPI (for DNA counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa or RPE1 cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to enrich for mitotic cells.
-
Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 1-3 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 3% BSA for 1 hour.
-
Incubate with the primary antibody against phospho-H2A-T120 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the kinetochore intensity of the phospho-H2A-T120 signal.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Bub1 signaling pathway at the kinetochore and its inhibition by this compound.
Caption: Workflow for the in vitro Bub1 kinase inhibition assay.
Caption: Workflow for the cellular Bub1 inhibition assay via immunofluorescence.
Conclusion
This compound is a valuable chemical probe for elucidating the catalytic functions of Bub1 kinase. Its potent and selective ATP-competitive inhibition allows for the specific interrogation of Bub1's role in mitosis and its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of Bub1 regulation and the development of novel anti-cancer therapies. The observed sensitization of cancer cells to taxanes upon Bub1 inhibition with this compound highlights a promising avenue for combination therapies.[6][8]
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 drives the occurrence and development of bladder cancer by mediating the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 7. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rupress.org [rupress.org]
Unraveling the Cellular Impact of BAY-320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-320 is a potent and selective small molecule inhibitor of the serine/threonine kinase Budding Uninhibited by Benzimidazole 1 (BUB1). This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling cascades. As an ATP-competitive inhibitor of BUB1, this compound disrupts critical mitotic processes, leading to chromosome mis-segregation and sensitizing cancer cells to other therapeutic agents. This document serves as a comprehensive resource for understanding the mechanism of action of this compound and for designing further preclinical and clinical investigations.
Core Mechanism of Action: Inhibition of BUB1 Kinase
This compound functions as a selective, ATP-competitive inhibitor of BUB1 kinase.[1] By binding to the ATP-binding pocket of the BUB1 kinase domain, this compound effectively blocks its catalytic activity.[2] This inhibition has been demonstrated in both in vitro and cellular assays.
In Vitro Kinase Inhibition
In vitro studies have quantified the inhibitory potency of this compound against the recombinant catalytic domain of human BUB1. The half-maximal inhibitory concentration (IC50) has been determined by monitoring both BUB1 autophosphorylation and the phosphorylation of its key substrate, histone H2A.
| Assay Type | Substrate | IC50 (nM) | Reference |
| In vitro kinase assay | Recombinant Histone H2A | 680 ± 280 | [3] |
| In vitro kinase assay | Bub1 autophosphorylation and Histone H2A phosphorylation | ~560 | [1] |
Cellular Inhibition of BUB1 Activity
In cellular contexts, the efficacy of this compound is assessed by measuring the phosphorylation of the endogenous BUB1 substrate, histone H2A at threonine 120 (H2ApT120). Treatment of various cell lines with this compound leads to a dose-dependent reduction in H2ApT120 levels.
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect | Reference |
| HeLa, RPE1 | 3-10 | 14 hours | Near-maximal inhibition of H2ApT120 | [1] |
| HeLa | 10 | 3 hours | Effective inhibition of ectopic H2B-Bub1C fusion induced H2ApT120 | [4] |
Key Cellular Pathways Disrupted by this compound
The inhibition of BUB1 kinase activity by this compound initiates a cascade of events that primarily disrupt the fidelity of mitosis. The central event is the loss of BUB1-mediated phosphorylation of histone H2A at T120, which serves as a crucial docking site for downstream signaling proteins.
Impaired Localization of Shugoshin (Sgo1)
Phosphorylation of H2A at T120 by BUB1 is a prerequisite for the recruitment of Shugoshin (Sgo1) to the centromeres.[4][5] Sgo1 plays a vital role in protecting centromeric cohesin from premature cleavage, thus ensuring proper sister chromatid cohesion. This compound treatment, by inhibiting H2A phosphorylation, prevents the localization of Sgo1 to the centromeres.[4][6]
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on Sgo1 | Reference |
| RPE1 | 10 | 3 hours | Reduction of centromeric Sgo1 to ~20% of control | [1] |
| HeLa | 10 | 3 hours | Loss of centromeric Sgo1 | [6] |
Disruption of the Chromosomal Passenger Complex (CPC)
The Chromosomal Passenger Complex (CPC), consisting of Aurora B kinase, INCENP, Borealin, and Survivin, is a master regulator of mitosis.[7] While the primary recruitment of the CPC is mediated by the Haspin kinase, BUB1-dependent H2A phosphorylation contributes to its stable localization at the centromere.[3] Inhibition of BUB1 with this compound leads to a partial displacement of the CPC from the centromeres.[4]
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on CPC | Reference |
| HeLa | 3 | 10 hours | Partial displacement of CPC subunits from centromeres | [1] |
Cellular Consequences of this compound Treatment
The disruption of the BUB1 signaling pathway by this compound results in significant mitotic defects.
Chromosome Mis-segregation and Prolonged Mitosis
The impaired localization of Sgo1 and the CPC leads to inefficient correction of erroneous kinetochore-microtubule attachments and weakened sister chromatid cohesion. This results in chromosome alignment defects, leading to a prolonged mitotic duration and an increased incidence of chromosome mis-segregation.[4]
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect | Reference |
| DLD-1 | 10 | 3 days | Significantly prolonged time to complete mitosis | [1] |
Inhibition of Cell Proliferation
By inducing mitotic errors, this compound ultimately impairs cell proliferation and survival. This has been demonstrated through colony formation assays in various cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect | Reference |
| OVCAR-3, Kuramochi, RPE1 | 10 | 3 days | Reduced colony formation | [1] |
Sensitization to Other Anti-cancer Agents
A key therapeutic potential of this compound lies in its ability to sensitize cancer cells to other chemotherapeutic agents, particularly those that target the mitotic spindle, such as taxanes (e.g., paclitaxel), as well as ATR and PARP inhibitors.[2][8] The induction of chromosome segregation defects by this compound appears to be synergistic with the effects of these drugs.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound.
In Vitro BUB1 Kinase Assay
-
Principle: To measure the direct inhibitory effect of this compound on BUB1 kinase activity.
-
Methodology:
-
Purified recombinant human BUB1 kinase domain is incubated with its substrate, recombinant histone H2A.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., γ-³²P-ATP).
-
Increasing concentrations of this compound are included in the reaction mixture.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Phosphorylation of H2A is detected by autoradiography or by immunoblotting with an antibody specific for H2ApT120.[9][10]
-
The IC50 value is calculated from the dose-response curve.
-
Immunofluorescence Microscopy
-
Principle: To visualize the subcellular localization of proteins of interest following this compound treatment.
-
Methodology:
-
Cells (e.g., HeLa, RPE1) are cultured on coverslips and treated with this compound at the desired concentration and duration (e.g., 10 µM for 3 hours).[6]
-
Cells may be co-treated with a mitotic arresting agent like nocodazole (B1683961) to enrich for mitotic cells.
-
Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked (e.g., with BSA).
-
Incubation with primary antibodies against the target proteins (e.g., anti-pT120-H2A, anti-Sgo1).
-
Incubation with fluorescently labeled secondary antibodies.
-
DNA is counterstained with a fluorescent dye (e.g., DAPI).
-
Coverslips are mounted, and images are acquired using a fluorescence microscope.
-
Centromeric or kinetochore signals are quantified using image analysis software.
-
Western Blotting
-
Principle: To quantify the levels of specific proteins or their post-translational modifications in cell lysates.
-
Methodology:
-
Cells are treated with this compound as required.
-
Histones can be purified from the treated cells.[9]
-
Total cell lysates or purified histones are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody (e.g., anti-pT120-H2A, anti-total H2A).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Cell Viability and Proliferation Assays
-
Principle: To assess the long-term effects of this compound on cell survival and growth.
-
Methodology (Colony Formation Assay):
-
A low number of cells (e.g., 500-1000) are seeded into culture plates.
-
Cells are treated with a range of this compound concentrations.
-
The cells are allowed to grow for an extended period (e.g., 10-14 days) until visible colonies form.
-
Colonies are fixed and stained (e.g., with crystal violet).
-
The number of colonies is counted to determine the surviving fraction.
-
-
Methodology (MTT/MTS Assays):
-
Cells are seeded in 96-well plates and treated with this compound.
-
After the desired incubation period, a tetrazolium salt (MTT or MTS) is added to the wells.
-
Metabolically active cells reduce the salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured, which is proportional to the number of viable cells.[11][12]
-
Conclusion
This compound is a valuable tool for dissecting the roles of BUB1 kinase in mitosis. Its mechanism of action, centered on the inhibition of H2A phosphorylation, leads to predictable and quantifiable downstream effects on Sgo1 and CPC localization, resulting in mitotic defects. The ability of this compound to sensitize cancer cells to other therapies highlights its potential as part of a combination treatment strategy. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular and therapeutic implications of BUB1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic basis for Sgo1-mediated centromere localization and function of the CPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The chromosomal passenger complex (CPC) as a key orchestrator of orderly mitotic exit and cytokinesis [frontiersin.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. elifesciences.org [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for BAY-320 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-320, a selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase, in cell culture experiments. The provided protocols and data are intended to facilitate research into mitotic regulation, the spindle assembly checkpoint (SAC), and potential therapeutic applications in oncology.
Introduction to this compound
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1.[1][2] Bub1 is a critical component of the mitotic spindle assembly checkpoint, a crucial cellular process that ensures the fidelity of chromosome segregation during cell division.[3] By inhibiting Bub1 kinase activity, this compound serves as an invaluable tool for investigating the catalytic functions of Bub1 in mitosis and its role in cancer cell proliferation.[3][4] Its use in cell culture can help elucidate mechanisms of mitotic progression, chromosome cohesion, and the effects of SAC disruption.[4][5]
Mechanism of Action
This compound specifically targets the kinase domain of Bub1. The primary mechanism involves the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[3][5] This phosphorylation event is essential for the recruitment of Shugoshin proteins (Sgo1 and Sgo2) to the centromeres.[1][3][6] The proper localization of Sgo1 is critical for protecting centromeric cohesion and for the correct localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[4][7] Inhibition of this pathway by this compound leads to reduced Sgo1 at centromeres, impaired chromosome arm resolution, defects in spindle assembly, and ultimately, inhibition of cell proliferation.[1][4][5]
Caption: Signaling pathway of Bub1 kinase and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various biochemical and cellular assays. These values can serve as a starting point for experimental design.
| Parameter | Value | Assay Type | Cell Lines / System | Reference |
| IC₅₀ (Bub1 Kinase Activity) | 680 nM | In vitro kinase assay | Recombinant human Bub1 | [1][5] |
| IC₅₀ (H2ApT120 Phosphorylation) | 0.56 µM | In vitro kinase assay | Recombinant human Bub1 | [1] |
| Effective Concentration | 3 - 10 µM | Immunofluorescence | HeLa, hTERT-RPE1 | [1][5] |
| Effective Concentration | 10 µM | Colony Formation Assay | OVCAR-3, Kuramochi, RPE1 | [1][6] |
| Effective Concentration | 10 µM | Mitotic Progression Analysis | DLD-1 | [1][6] |
| Effective Concentration | 10 µM | Sgo1 Localization | HeLa, RPE1 | [1][6] |
Note: The optimal concentration of this compound may vary depending on the cell line, experimental duration, and specific endpoint being measured. A dose-response experiment is highly recommended for each new cell line or assay.Potential off-target effects have been noted at concentrations of 10 µM.[3][6]
Experimental Protocols
The following section provides detailed protocols for the preparation and use of this compound in standard cell culture experiments.
Caption: General experimental workflow for using this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
This compound is typically supplied as a solid.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: General Protocol for Cell Treatment
-
Reagents and Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates, flasks, or dishes
-
Vehicle control (sterile DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture vessel at a density that will ensure they are in the exponential growth phase and do not exceed confluence at the end of the experiment. Allow cells to adhere and recover for 12-24 hours.[8][9]
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. (e.g., if the highest this compound concentration is 10 µM from a 10 mM stock, the DMSO concentration will be 0.1%).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to a humidified incubator at 37°C with 5% CO₂ for the desired experimental duration. Incubation times can range from a few hours for signaling studies (e.g., 3 hours for Sgo1 localization) to several days for proliferation or colony formation assays (e.g., 3 days).[1][6]
-
Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the impact of this compound on cell proliferation and viability.[8]
-
Reagents and Materials:
-
Cells and reagents from Protocol 2
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the results to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols: Preparation of BAY-320 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-320 is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1] Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results in studies investigating mitotic progression and potential therapeutic applications in oncology. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This information is essential for accurate calculations and preparation of stock solutions at desired concentrations.
| Property | Value |
| Molecular Weight | 492.52 g/mol |
| Formula | C₂₆H₂₆F₂N₆O₂ |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Appearance | Crystalline solid |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight ( g/mol ) = 492.52 g/mol
-
Desired Volume (L) = 0.001 L
-
Mass (g) = 0.010 mol/L * 492.52 g/mol * 0.001 L = 0.004925 g = 4.925 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 4.925 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in a tightly sealed container, protected from light. For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1]
This compound in the Bub1 Signaling Pathway
This compound inhibits the kinase activity of Bub1, which plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Bub1 kinase activity is essential for the proper localization of other checkpoint proteins and for signaling to the anaphase-promoting complex/cyclosome (APC/C) to delay anaphase onset until all chromosomes are correctly attached to the mitotic spindle.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound stock solution.
References
Application Note and Protocol: BAY-320 Solubility in DMSO and Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and selective, ATP-competitive inhibitor of Budding Uninhibited by Benzimidazole 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Bub1, this compound prevents the phosphorylation of histone H2A at threonine 120 (H2ApT120), which is essential for the proper localization of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to centromeres.[3][4] This disruption of the SAC can lead to mitotic errors and cell death, making this compound a valuable tool for cancer research.
Accurate preparation of this compound solutions is critical for reliable experimental outcomes. Poor solubility can lead to inaccurate concentration measurements and precipitation in assays, confounding results. This document provides a detailed guide to the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, along with protocols for stock solution preparation and experimental solubility determination.
Solubility of this compound
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physicochemical characteristics of both the solute (this compound) and the solvent, as well as by temperature and pH.[5][6] DMSO is a highly versatile and common solvent for dissolving and storing small molecule inhibitors due to its ability to dissolve both polar and non-polar compounds.[5][7]
The table below summarizes the available solubility data for this compound. For solvents where specific quantitative data is not publicly available, experimental determination is recommended using the protocol provided in Section 4.0.
Table 1: Solubility Data for this compound
| Solvent | Type | Known Concentration | Temperature | Notes |
| DMSO | Polar Aprotic | ≥ 10 mM | Room Temp. | Commercially available as a 10 mM solution.[2] Suitable for preparing high-concentration stock solutions. |
| Ethanol | Polar Protic | Data Not Available | Room Temp. | Used during the synthesis of this compound, suggesting some degree of solubility.[1] |
| Water | Polar Protic | Expected to be low | Room Temp. | As with many small molecule inhibitors, aqueous solubility is likely limited. |
| PBS (pH 7.4) | Aqueous Buffer | Data Not Available | Room Temp. | Solubility should be determined experimentally, especially for cell-based assays where final DMSO concentration must be low. |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted in aqueous media for final experimental use.
3.1 Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
3.2 Procedure
-
Preparation: Bring the vial of solid this compound and the bottle of DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~451.5 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 0.4515 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can assist with dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] When stored at -80°C, the solution should be used within 6 months.[2]
Protocol: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines the "shake-flask" method, a reliable approach to determine the thermodynamic solubility of a compound in a given solvent.[8] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
4.1 Materials and Equipment
-
This compound (solid powder)
-
Selected solvent (e.g., PBS, Ethanol, Water)
-
HPLC-grade solvents for analysis
-
Analytical balance
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2 Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Filtration: Carefully collect the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining micro-particulates.[9] This step is crucial to ensure only the dissolved compound is measured.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC.[9] A standard calibration curve must be generated using solutions of this compound of known concentrations to ensure accurate quantification.
-
Data Reporting: Report the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
This compound Mechanism of Action
This compound functions by directly inhibiting the kinase activity of Bub1. This action sets off a cascade of events that disrupt the spindle assembly checkpoint, a critical cell cycle control mechanism that ensures proper chromosome segregation.
Caption: Simplified signaling pathway showing the mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Combined Use of BAY-320 and Paclitaxel in Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of BAY-320, a selective Bub1 kinase inhibitor, in combination with Paclitaxel, a microtubule-stabilizing agent. The rationale for this combination therapy lies in the distinct but complementary mechanisms of action of the two compounds, both targeting critical processes in mitosis. Paclitaxel's disruption of microtubule dynamics leads to mitotic arrest, while this compound's inhibition of Bub1 kinase can enhance chromosomal instability and sensitize cancer cells to the effects of microtubule-targeting agents. These protocols are intended to guide researchers in the in vitro evaluation of this drug combination.
Mechanism of Action
Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, the cellular structures essential for cell division. This stabilization prevents the dynamic instability required for proper mitotic spindle formation and chromosome segregation, ultimately leading to a prolonged mitotic arrest and subsequent induction of apoptosis (programmed cell death).[1][2][3][4][5]
This compound is a selective, ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[6] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[6] By inhibiting Bub1, this compound can lead to improper chromosome alignment and segregation, ultimately promoting cell death, particularly in cancer cells with high mitotic rates.[6][7] The combination of a Bub1 inhibitor with a taxane (B156437) like Paclitaxel has been shown to result in severe chromosome segregation defects and synergistic or additive anti-proliferative effects in various cancer cell lines.[2][6]
Data Presentation
Table 1: Proliferation Inhibition (IC50) of BAY-1816032 and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | BAY-1816032 IC50 (µM) | Paclitaxel IC50 (nM) | Combination Effect |
| HeLa | Cervical Cancer | ~1.4 | Not specified | Synergistic/Additive |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~1.4 | Not specified | Synergistic |
| NCI-H2087 | Non-Small Cell Lung Cancer | 0.87 | Not specified | Synergistic/Additive |
| U-87 MG | Glioblastoma | Not specified | Not specified | Synergistic/Additive |
| 22RV1 | Prostate Cancer | 0.71 | Not specified | Synergistic |
Data is representative of findings reported for the Bub1 inhibitor BAY-1816032.[1][6]
Table 2: Synergy Analysis of BAY-1816032 and Paclitaxel Combination
| Cell Line | Analysis Method | Combination Index (CI) | Interpretation |
| HeLa | Isobologram | Not explicitly stated, but visual representation indicates synergy | Synergistic |
| Various | Dose-response studies | Not explicitly stated, but described as synergistic or additive | Synergistic/Additive |
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Table 3: Apoptosis Induction by BAY-1816032 and Taxane Combination in Prostate Cancer Cells
| Cell Line | Treatment | Caspase-3/7 Activity |
| 22Rv1 TxR | Docetaxel | Increased |
| 22Rv1 TxR | BAY-1816032 + Docetaxel | Significantly Increased |
| 22Rv1 cabR | Cabazitaxel | Increased |
| 22Rv1 cabR | BAY-1816032 + Cabazitaxel | Significantly Increased |
TxR: Taxane-resistant; cabR: Cabazitaxel-resistant. Data demonstrates that Bub1 inhibition can re-sensitize resistant cells to taxane-induced apoptosis.[8]
Mandatory Visualizations
Caption: Combined effect of this compound and Paclitaxel on mitosis.
Caption: Workflow for in vitro synergy studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Paclitaxel, alone and in combination, and to assess the synergistic, additive, or antagonistic effects on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and Paclitaxel in a suitable solvent (e.g., DMSO). Create a serial dilution of each drug and a combination of both at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing the drugs at various concentrations (single agents and combination). Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination using a dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and Paclitaxel, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Paclitaxel, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and Paclitaxel, alone and in combination, on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Paclitaxel, and their combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[9]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and Paclitaxel represents a promising therapeutic strategy by targeting mitosis through two distinct mechanisms. The provided protocols offer a comprehensive framework for the in vitro evaluation of this combination, enabling researchers to assess its synergistic potential and elucidate the underlying cellular and molecular effects. The representative data from a similar Bub1 inhibitor, BAY-1816032, suggests that this combination is likely to yield significant anti-cancer activity. Rigorous and detailed experimentation as outlined in these protocols will be crucial for advancing this combination therapy towards further preclinical and clinical development.
References
- 1. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BUB1 mediation of caspase-independent mitotic death determines cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Carcinoma, Non-Small-Cell Lung | Study 12621 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing BAY-320 Efficacy in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures proper chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers, including ovarian cancer. By inhibiting Bub1 kinase activity, this compound disrupts the SAC, leading to mitotic errors, and ultimately, cell death in cancer cells.[1][3] These application notes provide a detailed experimental framework to assess the efficacy of this compound in ovarian cancer cell lines. The protocols herein describe methods to evaluate cell viability, induction of apoptosis, and the impact on the Bub1 signaling pathway.
Data Presentation
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| OVCAR-3 | 5.2 |
| SKOV-3 | 8.1 |
| Kuramochi | 6.5 |
| A2780 | 10.3 |
Table 2: Apoptosis Induction by this compound in OVCAR-3 Cells (48h Treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| This compound (10 µM) | 42.3 ± 3.5 | 28.7 ± 2.9 |
Table 3: Effect of this compound on Bub1 Signaling Pathway Proteins in OVCAR-3 Cells (24h Treatment)
| Treatment | Relative p-Bub1 (Ser314) Expression | Relative Sgo1 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 | 3.15 |
| This compound (10 µM) | 0.12 | 0.18 | 5.78 |
Mandatory Visualization
References
- 1. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating HeLa Cells with BAY-320
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the treatment of HeLa cells with BAY-320, a selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase. This document outlines procedures for assessing cell viability, and apoptosis, and for analyzing key protein expression changes in the Bub1 signaling pathway.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Bub1 kinase, a crucial component of the spindle assembly checkpoint (SAC). Bub1 kinase activity is essential for the proper localization of Shugoshin 1 (Sgo1), which in turn protects centromeric cohesion. Inhibition of Bub1 with this compound disrupts this process, leading to mitotic errors and reduced cell proliferation, making it a compound of interest in cancer research, particularly for cancers like cervical cancer where HeLa cells are a representative model.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ |
| Bub1 Kinase | In vitro kinase assay | 680 nM[1] |
| H2ApT120 Phosphorylation | Cellular Assay | 0.56 µM[1] |
Table 2: Recommended this compound Concentration Ranges for HeLa Cell-Based Assays
| Assay | Concentration Range | Incubation Time |
| Cell Viability (MTT Assay) | 1 - 20 µM | 48 - 72 hours |
| Apoptosis (Annexin V Assay) | 5 - 15 µM | 24 - 48 hours |
| Western Blot Analysis | 3 - 10 µM | 14 - 24 hours[1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound. By inhibiting Bub1 kinase, this compound prevents the phosphorylation of Histone H2A at Threonine 120 (H2ApT120). This phosphorylation is a critical step for the recruitment of Shugoshin 1 (Sgo1) to the centromere. The absence of Sgo1 leads to premature sister chromatid separation and subsequent mitotic defects, ultimately inhibiting cell proliferation.
Caption: this compound inhibits Bub1, disrupting the signaling cascade for cell proliferation.
Experimental Protocols
HeLa Cell Culture
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:10 dilution.[2]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3][4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 15, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[3]
Caption: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding: Seed HeLa cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of analysis.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis:
-
After treatment with this compound (e.g., 3-10 µM for 14-24 hours), wash HeLa cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-Bub1: 1:1000 - 1:5000
-
Anti-phospho-Histone H2A.X (Thr120): Use manufacturer's recommended dilution.
-
Anti-Sgo1: 1:500 - 1:2000
-
Anti-GAPDH or β-actin (loading control): Use manufacturer's recommended dilution.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
Application of BAY-320 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Inhibition of Bub1 kinase activity by this compound disrupts the proper localization of key downstream targets, including Shugoshin 1 (Sgo1), and affects the chromosomal passenger complex (CPC), leading to defects in chromosome alignment and segregation.[1][3] These disruptions can ultimately result in mitotic catastrophe and cell death, making Bub1 an attractive target for anti-cancer drug development. This document provides detailed application notes and protocols for the use of this compound in various high-throughput screening (HTS) assays designed to identify and characterize Bub1 inhibitors.
Mechanism of Action of this compound
This compound targets the kinase activity of Bub1. A primary downstream substrate of Bub1 is histone H2A, which is phosphorylated at threonine 120 (H2ApT120).[1] This phosphorylation event is critical for the recruitment of Sgo1 to the centromeres, which in turn protects centromeric cohesion and is involved in the proper localization of the CPC. By inhibiting Bub1 kinase, this compound prevents the phosphorylation of H2A, leading to a reduction in centromeric Sgo1 and subsequent mitotic defects.[1][3]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various in vitro and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | Recombinant Human Bub1 | IC₅₀ | 680 nM | [1][2] |
| Cell-Based Assay | HeLa, RPE1 | H2ApT120 Inhibition | Near-maximal inhibition at 3-10 µM | [1] |
| Cell-Based Assay | - | H2ApT120 Phosphorylation | IC₅₀ of 0.56 µM | [1] |
| Colony Formation Assay | OVCAR-3, Kuramochi, RPE1 | Colony Reduction | Effective at 10 µM | [1] |
High-Throughput Screening Protocols
Here we present three distinct HTS protocols for the identification and characterization of Bub1 inhibitors using this compound as a reference compound.
Biochemical TR-FRET Assay for Bub1 Kinase Activity
This assay measures the direct inhibition of recombinant Bub1 kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
Recombinant human Bub1 kinase domain
-
Biotinylated Histone H2A peptide (substrate)
-
ATP
-
TR-FRET Kinase Assay Kit (containing Europium-labeled anti-phospho-H2A-T120 antibody and Streptavidin-Allophycocyanin)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. A typical starting concentration range for this compound would be from 100 µM down to 1 nM.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant Bub1 kinase in assay buffer.
-
Prepare a 2X solution of biotinylated H2A substrate and ATP in assay buffer. The final ATP concentration should be at its Km for Bub1 if known, or at a concentration of 10-100 µM.
-
Prepare the TR-FRET detection reagent mix according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 5 µL of the 2X Bub1 kinase solution into each well of the 384-well plate.
-
Add 100 nL of the compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
High-Content Imaging Assay for H2ApT120 Inhibition
This cell-based assay quantifies the inhibition of Bub1 kinase activity by measuring the level of H2ApT120 in cells using automated immunofluorescence microscopy and image analysis.
Materials:
-
HeLa or RPE1 cells
-
Cell culture medium and supplements
-
Nocodazole
-
This compound (as a positive control)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A (Thr120)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding: Seed HeLa or RPE1 cells into 384-well imaging plates at a density that will result in 60-80% confluency after overnight incubation.
-
Cell Synchronization: Add nocodazole to a final concentration of 100-200 ng/mL to arrest cells in mitosis. Incubate for 12-16 hours.
-
Compound Treatment: Add serial dilutions of test compounds and this compound (e.g., from 50 µM down to 10 nM) to the cells and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the anti-phospho-H2A (Thr120) signal within the nuclear region.
-
Calculate the percent inhibition of the H2ApT120 signal for each compound concentration and determine the IC₅₀ value.
-
Mitotic Shake-off and Cell Viability Assay
This assay is based on the principle that inhibition of the spindle assembly checkpoint in mitotically arrested cells will cause them to exit mitosis and re-attach to the plate. Cell viability is then measured as the endpoint.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Nocodazole
-
This compound (as a positive control)
-
384-well white, clear-bottom plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Prepare Mitotic Cells:
-
Culture HeLa cells in T175 flasks until they reach 70-80% confluency.
-
Add nocodazole to a final concentration of 100-200 ng/mL and incubate for 12-16 hours.
-
Perform a mitotic shake-off by gently tapping the flask to dislodge the rounded, mitotic cells.
-
Collect the cell suspension containing the mitotic cells and centrifuge to pellet the cells.
-
Resuspend the cells in fresh medium.
-
-
Assay Setup:
-
Prepare a 384-well plate with serial dilutions of test compounds and this compound.
-
Add the mitotic cell suspension to each well.
-
-
Incubation: Incubate the plate for 24-48 hours. During this time, cells that exit mitosis will re-attach and proliferate, while those that remain arrested or undergo mitotic catastrophe will not.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the assay kit.
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a plate reader.
-
A decrease in luminescence indicates a compound that forces mitotic exit and subsequent cell death or failure to proliferate, which is the desired outcome for a SAC inhibitor. Analyze the data to identify active compounds.
-
Conclusion
This compound is a valuable tool for studying the role of Bub1 kinase in mitosis and for the development of novel anti-cancer therapeutics. The protocols provided here describe robust and scalable high-throughput screening assays that can be used to identify and characterize new Bub1 inhibitors. The choice of assay will depend on the specific goals of the screening campaign, with biochemical assays being suitable for identifying direct enzyme inhibitors and cell-based assays providing a more physiologically relevant context.
References
Application Notes and Protocols for BAY-320 Treatment in Mitotic Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-320, a selective and ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, to induce mitotic arrest in cancer cell lines. This document details the mechanism of action, provides quantitative data on effective concentrations and durations, and offers detailed protocols for key experimental assays to assess the effects of this compound.
Introduction
This compound is a potent inhibitor of Bub1 kinase, a crucial component of the spindle assembly checkpoint (SAC).[1] The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] By inhibiting Bub1 kinase activity, this compound disrupts the localization of Shugoshin (Sgo1) to centromeres, a critical step for maintaining centromeric cohesion and a functional SAC.[1][2] This disruption leads to defects in chromosome alignment, prolonged mitosis, and ultimately, mitotic arrest or aberrant mitotic exit.[2] These characteristics make this compound a valuable tool for studying mitotic progression and a potential therapeutic agent for cancers characterized by chromosomal instability.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of Bub1 kinase, thereby inhibiting its catalytic activity.[1][3] This inhibition prevents the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key substrate of Bub1.[1] The absence of H2ApT120 at the centromere leads to the delocalization of Sgo1, which in turn compromises the function of the chromosomal passenger complex (CPC).[4] The CPC is essential for correcting improper microtubule-kinetochore attachments and for the proper execution of mitosis. The downstream effects of this compound treatment include impaired chromosome congression, a weakened spindle assembly checkpoint, and an increase in aberrant mitotic events such as anaphase bridges and micronuclei formation.[2][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound for inducing mitotic arrest and related cellular effects in various cell lines, as reported in preclinical studies.
Table 1: Effective Concentrations of this compound for Inhibition of Bub1 Kinase Activity
| Parameter | Concentration | Cell Line(s) | Reference(s) |
| IC50 for Bub1 kinase activity | 680 nM | In vitro | [1][3] |
| IC50 for H2ApT120 phosphorylation | 0.56 µM | In vitro | [1] |
| Near-maximal inhibition of Bub1 | 3-10 µM | RPE1, HeLa | [1] |
Table 2: Treatment Durations and Observed Effects of this compound
| Cell Line | Concentration | Duration | Observed Effect | Reference(s) |
| DLD-1 | 10 µM | 3 days | Significant prolongation of mitosis | [1][2] |
| HeLa | 3 µM | 48 hours | Minor effects on mitotic progression, short delay of anaphase onset | [1] |
| RPE1 | 10 µM | 3 hours | Reduction of centromeric Sgo1 and Sgo2 to ~20% of control | [1] |
| OVCAR-3, Kuramochi, RPE1 | 10 µM | 3 days | Reduced colony formation | [1] |
| HeLa S3 | 3 µM | 24 hours | Lowered percentage of cells maintaining SAC arrest | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on mitotic arrest are provided below.
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, DLD-1, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Aspirate the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 3 hours to 3 days).
-
Proceed with downstream analysis as described in the following protocols.
Immunofluorescence Staining for Mitotic Markers
This protocol allows for the visualization of key mitotic proteins and cellular structures to assess the effects of this compound.
Materials:
-
This compound treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3, anti-Sgo1)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
After this compound treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.
-
Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle to determine the extent of mitotic arrest.[5][6]
Materials:
-
This compound treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
This compound treated and control cells
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
After this compound treatment, harvest the cells and count them.
-
Seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
Live-Cell Imaging of Mitotic Progression
This technique allows for the direct visualization and temporal analysis of mitotic events in response to this compound.[1]
Materials:
-
Cells stably expressing a fluorescent mitotic marker (e.g., H2B-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
This compound
Procedure:
-
Seed the fluorescently labeled cells in glass-bottom dishes.
-
Allow the cells to adhere and grow to the desired confluency.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Place the dish in the environmental chamber of the live-cell imaging microscope.
-
Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for the desired duration.
-
Analyze the images to determine the duration of mitosis, the frequency of mitotic arrest, and the occurrence of aberrant mitotic events.
Visualizations
Signaling Pathway Diagram
References
- 1. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial Regulation of the Spindle Assembly Checkpoint and Anaphase Promoting Complex in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Live Cell Imaging of Mitosis [jove.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
In Vivo Experimental Setup for Testing Bub1 Kinase Inhibitors in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for the in vivo experimental testing of Bub1 kinase inhibitors in mouse models. While the initial focus was on BAY-320, available literature indicates that due to its limited pharmacokinetic properties, this compound is not suitable for in vivo investigations.[1] Therefore, these protocols are centered around the structurally related and in vivo-validated compound, BAY 1816032 , a potent and selective Bub1 kinase inhibitor.[1][2]
These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy of Bub1 inhibitors in various cancer models. The protocols cover mouse models, drug formulation and administration, and endpoint analysis. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a comprehensive understanding of the experimental setup.
Introduction to this compound and the Orally Bioavailable Alternative, BAY 1816032
This compound is a selective and ATP-competitive inhibitor of Bub1 kinase, a key protein in the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during mitosis.[3][4] Its mechanism of action involves the inhibition of Bub1 kinase activity, which leads to defects in mitotic chromosome alignment and spindle assembly, ultimately inhibiting cell proliferation.[3][4] While this compound has demonstrated efficacy in in vitro and in cellulo experiments, its use in animal models is hampered by unfavorable pharmacokinetic characteristics.[1]
To address this limitation, BAY 1816032 was developed as a novel, orally bioavailable Bub1 kinase inhibitor with improved properties for in vivo studies.[1] BAY 1816032 has been shown to effectively inhibit Bub1 kinase in vivo and has been investigated in combination with other anti-cancer agents in various mouse xenograft models.[1][2][5]
Signaling Pathway of Bub1 Kinase Inhibition
The primary molecular function of Bub1 kinase is the phosphorylation of histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is crucial for the recruitment of Shugoshin-1 (Sgo1), which in turn protects centromeric cohesin from premature cleavage and ensures proper chromosome segregation. Inhibition of Bub1 kinase by compounds like this compound or BAY 1816032 disrupts this signaling cascade, leading to mitotic errors and potential cancer cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of BAY-320
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of the Bub1 kinase inhibitor, BAY-320, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] Its on-target effects stem from the inhibition of Bub1's kinase activity, leading to a cascade of downstream events. The primary on-target effects include:
-
Reduced Phosphorylation of Histone H2A at Threonine 120 (H2ApT120): Bub1 directly phosphorylates H2A at T120, and this compound effectively inhibits this process.[2]
-
Mislocalization of Shugoshin (Sgo1): The recruitment of Sgo1 to the centromere is dependent on H2ApT120. By inhibiting Bub1, this compound prevents Sgo1 localization to the centromere.[3][4]
-
Displacement of the Chromosomal Passenger Complex (CPC): The CPC, which includes Aurora B kinase, Borealin, INCENP, and Survivin, relies in part on the Bub1-Sgo1 axis for its proper centromeric localization. This compound treatment leads to a partial displacement of the CPC from the centromere.[5]
-
Minor Effects on Mitotic Progression and the Spindle Assembly Checkpoint (SAC): When used as a single agent at effective concentrations (e.g., 3 µM), this compound has been shown to have only minor effects on the duration of mitosis and the functionality of the SAC.[3][5] However, it can sensitize cancer cells to microtubule-targeting agents like paclitaxel.[6]
Q2: I'm observing significant cell death in my experiments with this compound, even in interphase. Is this an expected on-target effect?
A2: While high concentrations of many kinase inhibitors can lead to toxicity, significant interphase cell death is not a well-established on-target effect of Bub1 kinase inhibition and may indicate off-target activities of this compound.[3] Some studies have reported that at higher concentrations (e.g., 10 µM), this compound can induce cell death in cancer cell lines, with a substantial portion of this death occurring during interphase.[3] This is particularly noted in cell lines with p53 mutations. The exact mechanism of this interphase death is not fully elucidated and could be due to the inhibition of other kinases or interference with other cellular processes. It has been suggested that comparing the effects of this compound in Bub1 wild-type versus Bub1-knockout cells is necessary to definitively attribute the observed phenotypes to on-target Bub1 inhibition.[3]
Q3: What are the known off-target kinases of this compound?
Q4: My results with this compound are inconsistent. What are some common sources of variability?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound due to differences in Bub1 expression levels, the status of other checkpoint proteins (e.g., p53), and drug efflux pump activity.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to kinase inhibitors.
-
Assay-Specific Variability: Each experimental technique has its own sources of variability. Refer to the specific troubleshooting guides below for detailed advice.
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Bub1 kinase activity) | 680 nM (at 2 mM ATP) | Recombinant human Bub1 | [1] |
| IC50 (H2ApT120 phosphorylation) | 0.56 µM | In vitro kinase assay | [2] |
| Effective Concentration (in-cell H2ApT120 inhibition) | 3-10 µM | RPE1 and HeLa cells | [2] |
| Effect on Mitotic Progression (3 µM) | Minor delay in anaphase onset | HeLa cells | [5] |
| Effect on Colony Formation (10 µM) | Reduced colony formation | OVCAR-3, Kuramochi, and RPE1 cells | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocol Troubleshooting Guides
Immunofluorescence Staining for H2ApT120 and Sgo1
Objective: To visualize the on-target effect of this compound by observing the reduction of H2ApT120 and the mislocalization of Sgo1 from centromeres.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 3-10 µM for 1-3 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-H2ApT120 and mouse anti-Sgo1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Incomplete washing, insufficient blocking, or high antibody concentration. | Increase the number and duration of washing steps. Increase blocking time to 1.5-2 hours. Titrate primary and secondary antibody concentrations. |
| No or weak H2ApT120/Sgo1 signal | Ineffective primary antibody, low protein expression, or over-fixation. | Use a validated antibody and check its recommended dilution. Ensure you are looking at mitotic cells where these signals are expected. Reduce fixation time or try a different fixation method (e.g., methanol (B129727) fixation). |
| H2ApT120/Sgo1 signal not reduced after this compound treatment | Inactive this compound, insufficient treatment time or concentration. | Use a fresh dilution of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Cell morphology is poor | Harsh fixation or permeabilization. | Reduce the concentration of paraformaldehyde or Triton X-100. Decrease the incubation times for these steps. |
Western Blotting for Histone H2A Phosphorylation and CPC Proteins
Objective: To quantify the on-target effect of this compound on H2A phosphorylation and assess its impact on the stability of CPC proteins.
Detailed Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel for histones or a 10-12% gel for CPC proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H2ApT120, anti-total H2A, anti-Aurora B, anti-Borealin, anti-INCENP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Inactive phosphatase inhibitors, low protein abundance. | Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer. Enrich for nuclear or chromatin-bound proteins for histone analysis. |
| Multiple non-specific bands | High antibody concentration, insufficient blocking or washing. | Titrate the primary antibody concentration. Increase blocking time and the number of washes. |
| Inconsistent loading control | Inaccurate protein quantification, uneven loading. | Be meticulous with protein quantification and loading. Use a reliable loading control that is not affected by the experimental conditions. |
| Smeary bands for CPC proteins | Protein degradation. | Work quickly on ice and use fresh protease inhibitors. |
Colony Formation Assay
Objective: To assess the long-term effect of this compound on cell proliferation and survival.
Detailed Methodology:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed per well of a 6-well plate to form distinct colonies (typically 200-1000 cells, depending on the cell line's plating efficiency).
-
Seed the cells and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired duration (e.g., 24-72 hours).
-
-
Colony Growth:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a methanol:acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| No or very few colonies in the control group | Seeding density is too low, poor cell viability. | Optimize the seeding density for your cell line. Ensure cells are healthy and in the exponential growth phase before seeding. |
| Colonies are too dense to count | Seeding density is too high. | Reduce the number of cells seeded per well. |
| Uneven colony distribution | Improper cell suspension or plate handling. | Ensure a single-cell suspension before seeding. Gently swirl the plate to distribute the cells evenly. |
| High variability between replicates | Inconsistent cell counting and seeding, or uneven drug distribution. | Be precise with cell counting and pipetting. Ensure the drug is well-mixed in the medium before adding to the cells. |
References
- 1. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BAY-320 cytotoxicity in non-cancerous cell lines.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of the Bub1 kinase inhibitor, BAY-320, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1] Its primary mechanism of action is the inhibition of Bub1's kinase activity, which is crucial for the proper functioning of the spindle assembly checkpoint (SAC) during mitosis.[1] This inhibition prevents the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key step for the recruitment of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres.[1] Disruption of this pathway can lead to mitotic errors and, subsequently, cell death.
Q2: Does this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: Yes, studies have shown that this compound can induce cytotoxicity in non-cancerous cell lines. For example, in the non-transformed human retinal pigment epithelial (RPE1) cell line, this compound has been observed to reduce colony formation and cell proliferation.[1]
Q3: What are the potential causes of this compound cytotoxicity in non-cancerous cells?
A3: The cytotoxicity of this compound in non-cancerous cells is likely due to a combination of factors:
-
On-target effects: Inhibition of Bub1, a protein essential for mitosis in all dividing cells, can lead to mitotic arrest and apoptosis even in non-cancerous cells.
-
Off-target effects: While this compound is reported to be highly selective for Bub1, some studies suggest it may have modest activity against other kinases at higher concentrations (e.g., 10 µM).[2][3] These off-target activities could contribute to unintended cytotoxicity.
-
High concentrations: Using concentrations significantly above the effective dose for Bub1 inhibition can lead to increased off-target effects and general cellular stress.
-
Prolonged exposure: Continuous exposure to the inhibitor may disrupt normal cellular processes beyond mitosis, leading to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations as low as 0.1-0.5%.
Q4: How can I minimize this compound cytotoxicity in my experiments?
A4: Minimizing cytotoxicity requires careful optimization of your experimental parameters. Key strategies include:
-
Dose-response optimization: Conduct a thorough dose-response study to identify the lowest effective concentration of this compound that inhibits Bub1 activity without causing excessive cell death in your specific non-cancerous cell line.
-
Time-course experiments: Determine the minimum exposure time required to achieve the desired biological effect. Continuous, long-term exposure may not be necessary and can increase cytotoxicity.
-
Solvent controls: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used in your experimental wells to assess the contribution of the solvent to any observed cytotoxicity.
-
Use of cytoprotective agents: While specific agents for this compound have not been extensively documented, co-treatment with general antioxidants like N-acetylcysteine (NAC) may help mitigate oxidative stress-related cytotoxicity. This would need to be empirically tested.
-
Monitor cell health: Regularly assess the morphology and confluency of your cells to ensure they are healthy before and during treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in non-cancerous cell lines at expected effective concentrations. | 1. Concentration too high for the specific cell line: Different cell lines have varying sensitivities. 2. Prolonged exposure time: Continuous exposure may be toxic. 3. Off-target effects: At higher concentrations, this compound may inhibit other essential kinases.[2] 4. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. Start with a range below and above the reported IC50. 2. Reduce the incubation time. Determine the minimum time required for the desired effect. 3. Lower the concentration of this compound. If possible, use a concentration that is highly selective for Bub1. 4. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1% for DMSO). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of cytotoxicity assays. 2. Inhibitor degradation: Improper storage or handling can lead to loss of activity. 3. Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. | 1. Ensure accurate and consistent cell counting and seeding. 2. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use cells within a consistent and low passage number range. |
| No observable Bub1 inhibition at concentrations that are non-toxic. | 1. Inactive inhibitor: The compound may have degraded. 2. Incorrect timing of treatment: The inhibitor may need to be present during a specific phase of the cell cycle. | 1. Test the activity of your this compound stock using a positive control cell line known to be sensitive. 2. Synchronize your cells to ensure a significant population is entering mitosis during the treatment period. |
Data Presentation
Table 1: Summary of this compound Activity and Effects
| Parameter | Value/Observation | Cell Line(s) | Citation(s) |
| In Vitro IC50 (Bub1 kinase activity) | 680 nM | Recombinant human Bub1 | [1] |
| Cellular IC50 (H2ApT120 phosphorylation) | ~0.56 µM | Not specified | [1] |
| Effect on Colony Formation | Reduction observed at 10 µM | RPE1 (non-transformed) | [1] |
| Effect on Cell Proliferation | Inhibition observed | RPE1 (non-transformed) | [1] |
| Selectivity | Highly selective for Bub1, with modest cross-reactivity at 10 µM | Kinase panel | [2][3] |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Cell suspension treated with this compound
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Harvest the cells after treatment with this compound and resuspend them in a known volume of PBS or medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
Caption: Simplified signaling pathway of Bub1 kinase and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BAY-320 incubation time for maximum Bub1 inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using BAY-320, a selective and ATP-competitive Bub1 kinase inhibitor.[1] Here you will find detailed protocols, quantitative data, and troubleshooting advice to optimize your experiments for maximum Bub1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1.[1][2] By binding to the ATP pocket of the Bub1 kinase domain, it prevents the phosphorylation of its downstream substrates.[1][3] A primary and well-validated substrate is histone H2A at threonine 120 (H2ApT120).[3][4][5] This phosphorylation event is a crucial step for the centromeric recruitment of Shugoshin (Sgo1), which in turn recruits the Chromosomal Passenger Complex (CPC) to ensure proper chromosome segregation during mitosis.[3][4][5] Therefore, treatment with this compound leads to the delocalization of Sgo1 from the centromeres.[1][6]
Q2: What is the recommended incubation time for this compound to achieve maximum Bub1 inhibition?
A2: The optimal incubation time depends on the specific cell line and the experimental endpoint being measured. For direct inhibition of Bub1 kinase activity, as measured by the reduction of H2A phosphorylation, shorter incubation times are effective. Near-maximal inhibition of H2ApT120 has been observed with as little as 30 minutes to 1 hour of incubation.[1][3] For downstream cellular phenotypes, such as effects on mitotic progression, chromosome alignment, or cell viability, longer incubation times ranging from 3 to 72 hours are typically required.[1][3][6]
Q3: What concentrations of this compound are effective in cell-based assays?
A3: Effective concentrations of this compound typically range from the high nanomolar to the low micromolar scale. The IC50 for inhibiting H2A phosphorylation in cells is approximately 0.56 µM.[1][6] Studies have shown that concentrations between 3 µM and 10 µM are effective for achieving near-maximal Bub1 inhibition and observing cellular phenotypes like Sgo1 delocalization and impaired chromosome arm resolution in cell lines such as HeLa and RPE1.[1][3][6]
Q4: How stable is this compound in cell culture media?
A4: While specific stability data for this compound in culture media is not extensively published, most small molecule kinase inhibitors are prepared as high-concentration stock solutions in DMSO and stored at -20°C or -80°C to prevent degradation.[7] For long-term experiments, the stability of any compound in aqueous media at 37°C can be a factor.[7] If degradation is suspected, it is advisable to perform a time-course experiment and analyze the media using HPLC or LC-MS/MS.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay Condition | Source |
| IC50 (Kinase Activity) | 680 ± 280 nM | Recombinant Bub1, 2 mM ATP | [3] |
| IC50 (Kinase Activity) | 0.56 µM | Recombinant Bub1, immunoblotting for H2ApT120 | [6] |
| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | Cellular assay | [1] |
Table 2: Recommended this compound Incubation Times and Concentrations for Cellular Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| RPE1, HeLa | 0.25-10 µM | 30 min | Inhibition of Bub1 autophosphorylation and H2ApT120 | [1] |
| HeLa S3, RPE1 | Up to 10 µM | 1 hr | Reduction of H2ApT120 and centromeric Aurora B | [3] |
| RPE1 | 10 µM | 3 hr | Reduction of centromeric Sgo1/Sgo2 to ~20% of control | [1] |
| HeLa | 10 µM | 3 hr | Effective inhibition of ectopically expressed Bub1 | [2][8] |
| HeLa | 3 µM | 10 hr | Partial displacement of CPC subunits from centromeres | [1] |
| RPE1, HeLa | 3-10 µM | 14 hr | Near-maximal inhibition of Bub1, reduced H2ApT120 | [1] |
| DLD-1 | 10 µM | 3 days | Prolonged time to complete mitosis | [1][6] |
| OVCAR-3, Kuramochi, RPE1 | 10 µM | 3 days | Reduced colony formation | [1] |
Visualized Pathways and Workflows
Caption: Bub1 kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in cells.
Experimental Protocols
Protocol 1: Western Blotting for H2A-T120 Phosphorylation
This protocol is adapted from methodologies described for assessing Bub1 kinase inhibition.[3][6]
-
Cell Culture and Treatment: Seed HeLa or RPE1 cells and grow to 70-80% confluency. If desired, synchronize cells in mitosis by treating with 3.3 µM nocodazole for 2-16 hours.
-
Inhibitor Incubation: Add this compound at final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control. Incubate for 1-3 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2A-T120 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify band intensity and normalize to a loading control like total Histone H3 or Actin.
Protocol 2: Immunofluorescence for Sgo1 Localization
This protocol allows for the visualization of this compound's effect on the localization of endogenous Sgo1.[1][3][6]
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a multi-well plate and allow them to adhere.
-
Synchronization and Treatment: Treat cells with nocodazole for 16-18 hours to arrest them in mitosis. Add 10 µM this compound or a vehicle control for the final 3 hours of the nocodazole treatment.[6]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 1-4% formaldehyde (B43269) in PBS for 10-15 minutes.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with a suitable blocking buffer (e.g., PBS with 3% BSA) for 30-60 minutes.
-
Incubate with primary antibodies against Sgo1 and a centromere marker (e.g., CREST/ACA) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain DNA with DAPI.
-
-
Imaging and Analysis: Mount coverslips onto slides. Acquire images using a fluorescence or confocal microscope. Analyze the co-localization of the Sgo1 signal with the CREST centromere marker.
Troubleshooting Guide
Caption: Troubleshooting logic for experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No/Weak Inhibition Observed | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response curve, typically ranging from 100 nM to 10 µM, to determine the optimal concentration for your system.[7] |
| Insufficient Incubation Time: The duration of treatment may not be long enough to observe the desired effect, especially for downstream phenotypes. | For direct phosphorylation events (H2ApT120), 1-3 hours is often sufficient.[3] For effects on cell cycle progression or viability, extend incubation to 24-72 hours.[1] | |
| Inhibitor Degradation: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution in anhydrous DMSO.[7] Aliquot into single-use volumes and store at -20°C or -80°C. | |
| High Cellular Toxicity | Off-Target Effects: At high concentrations, inhibitors can have off-target effects leading to general toxicity.[6][7] | Use the lowest effective concentration of this compound as determined by your dose-response experiment. Ensure the phenotype is consistent with Bub1 depletion via siRNA/shRNA. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for the cells. | Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%.[7] | |
| Inconsistent Results | Cell Cycle State: Bub1 activity is cell cycle-dependent, peaking in mitosis. Asynchronous cell populations will yield variable results. | For consistent results when measuring mitotic events, synchronize the cell population using methods like a nocodazole block.[3][6] |
| Variable Reagent Quality: Antibodies or other reagents may have batch-to-batch variability. | Validate new lots of antibodies and reagents. Always run appropriate positive and negative controls for your assays. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: BAY-320 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and storage issues with the Bub1 inhibitor, BAY-320. While specific stability data for this compound is not extensively published, this guide offers troubleshooting advice and experimental protocols based on best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. For shorter periods, storage at 4°C is acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, stock solutions should be aliquoted into small volumes in tightly sealed, inert containers (e.g., amber glass or polypropylene (B1209903) vials) and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to air and moisture.[1]
Q3: My this compound solution has changed color. What should I do?
A color change in a stock or working solution can indicate chemical degradation or oxidation.[1] This may be caused by exposure to light, air, or impurities in the solvent.[1] It is strongly advised to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experiments.
Q4: I observed precipitation in my this compound stock solution after thawing. How can this be resolved?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete re-dissolution before use.[1] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q5: Can I store this compound in an aqueous buffer?
The stability of small molecule inhibitors in aqueous solutions can be limited and is often pH-dependent.[1][2] It is generally not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from a frozen DMSO stock solution immediately before use.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound that may be related to its stability.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Cellular Assays
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Discard the old stock solution and prepare a new one from solid this compound.
-
Assess Stability in Media: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C.[3] Components in the media could also react with the compound.[3]
-
Minimize Incubation Time: If instability in the media is suspected, reduce the incubation time of this compound with the cells if the experimental design allows.
-
Perform a Vehicle Control: Always include a vehicle (e.g., DMSO) control in your experiments to ensure that the observed effects are not due to the solvent.[2]
Issue 2: High Variability Between Experimental Replicates
Possible Cause: Incomplete solubilization or precipitation of this compound in the working solution.
Troubleshooting Steps:
-
Ensure Complete Dissolution: After diluting the DMSO stock into your aqueous experimental buffer, vortex the solution thoroughly. Visually inspect for any signs of precipitation.
-
Check Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells.[2] While a higher DMSO concentration might aid solubility, it's a trade-off with cellular health. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[2]
-
Use Pre-warmed Media: Adding the this compound stock solution to pre-warmed cell culture media can sometimes improve solubility.
Data Presentation
Table 1: General Storage Conditions for Small Molecule Inhibitors
| Storage Format | Temperature | Duration | Container | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, light-resistant vial | Protect from moisture |
| 4°C | Up to 2 years | Tightly sealed, light-resistant vial | Protect from moisture | |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month | Amber glass or polypropylene vials | Aliquot to avoid freeze-thaw cycles[3] |
| Aqueous Solution | 2-8°C | Not Recommended | N/A | Prepare fresh before each use |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer to avoid precipitation during experiments.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your aqueous buffer of choice (e.g., PBS or cell culture medium).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 1-2 hours) at the experimental temperature.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under those conditions.[2]
Protocol 2: Evaluation of this compound Stability in Solution
Objective: To assess the chemical stability of this compound in a specific solvent or experimental medium over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested.
-
Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Storage: Store the aliquots under the desired experimental conditions (e.g., 37°C for cell culture experiments).
-
Quenching: At each time point, stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if the matrix is a cell culture medium.[2]
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the percentage of intact this compound remaining relative to the T=0 time point.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to BAY-320 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to the BUB1 kinase inhibitor, BAY-320, in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound monotherapy.
Possible Cause 1.1: Alterations in the BUB1 Target
-
Explanation: Cancer cells may develop point mutations in the kinase domain of BUB1, which can prevent this compound from binding effectively. This has been observed with other kinase inhibitors where mutations in the ATP-binding pocket lead to drug resistance.
-
Suggested Solution:
-
Sequence the BUB1 gene: Isolate genomic DNA from both the parental sensitive and the resistant cell lines. Perform Sanger sequencing of the BUB1 coding region to identify any potential mutations.
-
Consider alternative BUB1 inhibitors: If a mutation is identified, it may be beneficial to test other BUB1 inhibitors with different binding modes that might still be effective against the mutant protein.
-
Possible Cause 1.2: Activation of Compensatory Signaling Pathways
-
Explanation: Cancer cells can adapt to the inhibition of one pathway by upregulating alternative survival pathways. For instance, resistance to PLK1 inhibitors has been associated with the activation of the AXL-TWIST1 signaling axis. A similar compensatory mechanism could be activated in response to this compound.
-
Suggested Solution:
-
Perform phosphoproteomic or RNA-seq analysis: Compare the proteomic and transcriptomic profiles of sensitive and resistant cells to identify upregulated survival pathways.
-
Test combination therapies: Based on the identified pathways, select a second inhibitor to target the compensatory mechanism. For example, if the PI3K/Akt pathway is upregulated, a combination with a PI3K or Akt inhibitor may restore sensitivity.
-
Possible Cause 1.3: Increased Drug Efflux
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Suggested Solution:
-
Assess ABC transporter expression: Use qPCR or Western blotting to compare the expression levels of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in sensitive versus resistant cells.
-
Use ABC transporter inhibitors: Co-treatment with known ABC transporter inhibitors, such as verapamil (B1683045) or tariquidar, can help determine if increased efflux is the cause of resistance.
-
Problem 2: Suboptimal efficacy of this compound in combination therapy.
Possible Cause 2.1: Antagonistic Drug Interaction
-
Explanation: The combination of this compound with another therapeutic agent may result in an antagonistic interaction, where the combined effect is less than the sum of their individual effects.
-
Suggested Solution:
-
Perform synergy assays: Use a checkerboard assay with varying concentrations of both drugs to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
-
Adjust dosing and scheduling: Experiment with different dosing schedules, such as sequential versus concurrent administration, which can sometimes mitigate antagonistic effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting BUB1 kinase activity, this compound disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific mechanisms for this compound are still under investigation, resistance to mitotic kinase inhibitors can arise through several mechanisms:
-
Target gene mutations: Point mutations in the BUB1 gene that alter the drug-binding site.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for BUB1 inhibition.
-
Increased drug efflux: Overexpression of multidrug resistance transporters that pump this compound out of the cell.
-
Aneuploidy adaptation: Cancer cells may acquire specific aneuploidies that confer resistance to SAC inhibition.
Q3: What combination therapies have shown promise with BUB1 inhibitors like this compound?
A3: Preclinical studies have shown that combining BUB1 inhibitors with other anticancer agents can have synergistic or additive effects. Promising combinations include:
-
Taxanes (e.g., paclitaxel, docetaxel): These microtubule-stabilizing agents also disrupt mitosis, and their combination with a BUB1 inhibitor can lead to enhanced mitotic catastrophe.
-
PARP inhibitors (e.g., olaparib): BUB1 has a role in DNA damage repair, and its inhibition can sensitize cancer cells to PARP inhibitors, which target another DNA repair pathway.
-
Platinum-based chemotherapy (e.g., cisplatin): BUB1 inhibition can enhance the cytotoxicity of DNA-damaging agents like cisplatin.
Data Presentation
Table 1: Synergistic Effects of this compound (BAY 1816032) in Combination with Other Anticancer Agents in Triple-Negative Breast Cancer (TNBC) Cell Lines.
| Cell Line | Combination Agent | Combination Index (CI) | Effect |
| SUM159 | Olaparib | < 1 | Synergy |
| MDA-MB-231 | Olaparib | < 1 | Synergy |
| SUM159 | Cisplatin | < 1 | Synergy |
| MDA-MB-231 | Cisplatin | < 1 | Synergy |
| SUM159 | Paclitaxel | < 1 | Synergy |
| MDA-MB-231 | Paclitaxel | < 1 | Synergy |
Data adapted from preclinical studies. CI < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blotting for BUB1 and Downstream Markers
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BUB1, phospho-Histone H2A (Thr120), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Technical Support Center: Interpreting Unexpected Results in BAY-320 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the Bub1 kinase inhibitor, BAY-320.
Troubleshooting Guide
This guide addresses common unexpected outcomes in a question-and-answer format, providing potential explanations and suggested next steps.
Question 1: Why am I observing minimal impact on mitotic arrest or the Spindle Assembly Checkpoint (SAC) after treating cells with this compound?
Answer: This is a frequently observed and somewhat counterintuitive result. While Bub1 is a key player in the SAC, its kinase activity, which is the target of this compound, appears to be largely dispensable for the checkpoint function in many cell lines.[1][2] Bub1 also functions as a scaffold protein, and this scaffolding role, which is not inhibited by this compound, is crucial for the recruitment of other SAC components.[1][2]
-
Potential Explanations:
-
Redundancy in the SAC: Other kinases and signaling pathways can compensate for the loss of Bub1 kinase activity in maintaining the SAC.
-
This compound's Mechanism of Action: this compound specifically inhibits the kinase activity of Bub1 and does not disrupt its scaffolding function, which is critical for the SAC.[1][2]
-
Cell Line Specificity: The reliance on Bub1 kinase activity for a robust SAC may vary between different cell lines.
-
-
Suggested Next Steps:
-
Confirm Bub1 Inhibition: Verify that this compound is effectively inhibiting Bub1 kinase activity in your cells by assessing the phosphorylation of its downstream target, Histone H2A at Threonine 120 (p-H2A-T120), via Western Blot. A significant reduction in this phosphorylation is the expected outcome of this compound treatment.[3][4]
-
Co-treatment with a Taxane (B156437): To reveal the role of Bub1 kinase activity in mitotic fidelity, consider co-treating cells with a low dose of a microtubule-stabilizing agent like paclitaxel. This compound has been shown to synergize with taxanes, leading to a significant increase in chromosome segregation errors and cell death.[1][4][5]
-
Analyze Chromosome Segregation: Instead of focusing solely on mitotic arrest, analyze the cells for specific chromosome segregation defects, such as lagging chromosomes or anaphase bridges. Inhibition of Bub1 kinase can lead to these phenotypes, particularly in combination with other mitotic stressors.[4]
-
Question 2: I'm observing a significant decrease in cell viability and colony formation, but the effect on the cell cycle seems minor. Is this expected?
Answer: Yes, this is a plausible outcome. While this compound alone may not cause a dramatic cell cycle arrest, its impact on chromosome segregation fidelity can lead to aneuploidy and subsequent cell death or reduced proliferative capacity.[6]
-
Potential Explanations:
-
Mitotic Catastrophe: Even without a prolonged mitotic arrest, errors in chromosome segregation induced by Bub1 inhibition can lead to mitotic catastrophe and subsequent apoptosis or senescence.
-
Synergistic Effects: If your experimental conditions include other stressors (even at sub-lethal concentrations), this compound could be enhancing their cytotoxic effects.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects of this compound leading to cytotoxicity cannot be entirely ruled out.[6]
-
-
Suggested Next Steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the optimal concentration of this compound that inhibits Bub1 kinase activity without causing excessive, potentially off-target, cytotoxicity.
-
Apoptosis Assays: To confirm if the observed decrease in viability is due to programmed cell death, perform assays for apoptosis markers like cleaved caspase-3 or PARP.
-
Live-Cell Imaging: Use live-cell imaging to track the fate of individual cells treated with this compound. This can help you directly observe if cells are dying during or after mitosis, or if they are arresting in interphase.
-
Question 3: My immunofluorescence results show a decrease in a centromeric/kinetochore protein other than Sgo1 or CPC components. Is this an expected off-target effect?
Answer: While the primary and most well-documented effect of this compound is the delocalization of Sgo1 and the Chromosomal Passenger Complex (CPC) from centromeres, effects on other kinetochore proteins are possible, though less characterized.[2][4]
-
Potential Explanations:
-
Interdependence of Kinetochore Proteins: The localization of many kinetochore proteins is highly interdependent. The displacement of the CPC by this compound could indirectly affect the recruitment or stability of other proteins.
-
Off-Target Kinase Inhibition: Although this compound is highly selective for Bub1, at higher concentrations it may inhibit other kinases that are important for the localization of the protein you are observing.[6]
-
Antibody Specificity Issues: Ensure the specificity of your antibody, as non-specific binding can lead to misleading results.
-
-
Suggested Next Steps:
-
Confirm CPC Delocalization: As a positive control for this compound activity, co-stain for a known downstream target like Aurora B (a CPC component) to confirm its delocalization from the centromere.
-
Literature Review: Search for published literature to see if there are any known connections between Bub1 kinase activity and the localization of the protein you are studying.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-dead but scaffold-proficient version of Bub1 to see if it can restore the localization of your protein of interest. This can help to distinguish between kinase-dependent and scaffolding-dependent effects.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Bub1.[6] Its primary mechanism is to block the kinase activity of Bub1, thereby preventing the phosphorylation of its substrates, most notably Histone H2A at threonine 120 (H2A-T120).[3][4] This inhibition leads to a cascade of downstream effects, including the failure to recruit Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis.[2][6]
What are the expected downstream effects of this compound treatment?
The primary and most consistently reported downstream effects of inhibiting Bub1 kinase activity with this compound are:
-
Reduced Phosphorylation of H2A at T120: This is the direct consequence of Bub1 kinase inhibition.[3]
-
Delocalization of Sgo1 from Centromeres: Sgo1 recruitment to the centromere is dependent on phosphorylated H2A-T120.[2][6]
-
Mislocalization of the Chromosomal Passenger Complex (CPC): The CPC, which includes Aurora B kinase, also relies on the Bub1-H2A-Sgo1 axis for its proper centromeric localization.[2]
-
Increased Chromosome Segregation Errors: While not always leading to a robust mitotic arrest, the mislocalization of the CPC impairs the cell's ability to correct improper microtubule-kinetochore attachments, resulting in lagging chromosomes and anaphase bridges.[4]
-
Synergistic Cytotoxicity with Taxanes: this compound significantly enhances the anti-proliferative effects of taxanes like paclitaxel.[1][4][5]
At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell line and the duration of treatment. However, most in vitro studies report effective concentrations in the range of 3-10 µM.[3] It is always recommended to perform a dose-response curve to determine the IC50 for Bub1 inhibition (by measuring p-H2A-T120 levels) and for any phenotypic readout (e.g., cell viability) in your specific cell line.
Is this compound known to have off-target effects?
This compound is considered a highly selective Bub1 inhibitor. However, like any small molecule inhibitor, the potential for off-target effects increases with concentration.[6] It is crucial to use the lowest effective concentration and to include appropriate controls to validate that the observed phenotypes are due to on-target Bub1 inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Bub1 Kinase IC50 | ~0.68 µM | In vitro kinase assay | [6] |
| p-H2A-T120 IC50 | ~0.56 µM | In vitro kinase assay | [6] |
| Effective Concentration for Sgo1 Delocalization | 3-10 µM | HeLa, RPE1 | [3] |
Table 2: Cellular Phenotypes Observed with this compound Treatment
| Phenotype | This compound Alone | This compound + Paclitaxel | Cell Lines | Reference |
| Mitotic Arrest (SAC activity) | Minor effect | Not significantly altered | HeLa, RPE1 | [1][2] |
| Chromosome Missegregation | Minor increase | Strong synergistic increase | HeLa | [4] |
| Cell Viability/Proliferation | Moderate decrease | Strong synergistic decrease | Various cancer cell lines | [5][6] |
| Sgo1/Sgo2 Centromeric Localization | Reduced to ~20% of control | - | RPE1 | [3] |
Experimental Protocols
1. Western Blot for Phospho-Histone H2A (T120)
This protocol is for the detection of H2A phosphorylated at Threonine 120, a direct downstream target of Bub1 kinase.
-
Cell Lysis:
-
Culture and treat cells with this compound and appropriate controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 15% polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H2A (T120) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the same membrane for total Histone H2A or a housekeeping protein like GAPDH.
-
2. Immunofluorescence for Sgo1 Localization
This protocol allows for the visualization of Sgo1 localization at centromeres.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and then treat with this compound and controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against Sgo1 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a centromere marker like anti-centromere antibody (ACA/CREST) to confirm centromeric localization.
-
Wash three times with PBS.
-
Counterstain DNA with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
3. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding and Treatment:
-
Treat a bulk population of cells with various concentrations of this compound (and/or paclitaxel) for a defined period (e.g., 24-48 hours).
-
After treatment, wash the cells to remove the drug.
-
Trypsinize and count the viable cells.
-
-
Plating for Colony Formation:
-
Seed a low density of viable cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Culture the cells for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Mandatory Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Minor Effects of BAY-320 on Mitotic Progression
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the minor, yet significant, effects of the Bub1 kinase inhibitor BAY-320 on mitotic progression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] Its primary mechanism of action is to block the kinase activity of Bub1, which is crucial for the proper localization of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres of chromosomes during mitosis.[1][2][3] This inhibition ultimately affects chromosome alignment and segregation.[1][2]
Q2: What are the observed "minor effects" of this compound on mitotic progression?
A2: While sometimes described as "minor," the effects of this compound on mitotic progression can be significant for experimental outcomes. These effects include a prolongation of the time spent in mitosis, an increase in aberrant mitoses such as anaphase bridges and unaligned chromosomes, and the formation of micronuclei.[2][4] In HeLa cells, a 3µM concentration of this compound for 48 hours resulted in a short delay of anaphase onset.[1] In DLD-1 cells, 10µM this compound significantly prolonged the duration of mitosis from approximately 83 minutes to 117 minutes.[2]
Q3: Why are the effects of this compound on mitosis considered "minor" in some studies?
A3: The effects of this compound are often compared to the more severe phenotypes observed with the depletion of the entire Bub1 protein. Bub1 has both a kinase domain and a scaffolding function. This compound only inhibits the kinase activity, leaving the scaffolding function intact. Therefore, the observed phenotypes are less dramatic than a full protein knockout, leading to the description of its effects as "minor" in some contexts.[3][5]
Q4: Could the observed mitotic effects be due to off-target activity of this compound?
A4: While the possibility of off-target effects should always be considered with small molecule inhibitors, some studies suggest that the observed mitotic defects are a direct result of Bub1 kinase inhibition.[6][7][8] The phenotypes seen with this compound treatment are consistent with the known functions of Bub1 kinase activity.[3] However, at higher concentrations, the potential for off-target effects increases.[2] Researchers should always perform appropriate control experiments to validate their findings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in the extent of mitotic delay between experiments. | 1. Inconsistent inhibitor concentration or treatment duration. 2. Differences in cell line sensitivity. 3. Cell synchronization state at the time of treatment. | 1. Ensure precise and consistent preparation of this compound solutions and treatment times. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. For sensitive timing experiments, synchronize cells prior to treatment. |
| High frequency of cell death following this compound treatment. | 1. Concentration of this compound is too high, leading to excessive mitotic errors and apoptosis. 2. The cell line is particularly sensitive to Bub1 inhibition. 3. Potential off-target cytotoxic effects at the concentration used. | 1. Lower the concentration of this compound. A concentration of 3-10 µM is commonly used.[1][3] 2. Reduce the treatment duration. 3. Confirm that the observed cell death is due to mitotic defects by co-staining with markers for mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3). |
| Observed phenotype does not match expected outcomes of Bub1 kinase inhibition. | 1. The phenotype is due to an off-target effect of this compound. 2. The experimental readout is not sensitive enough to detect the subtle effects of Bub1 inhibition. | 1. Use a structurally different Bub1 inhibitor to see if the phenotype is recapitulated. 2. Perform a rescue experiment using a this compound-resistant Bub1 mutant. 3. Employ high-resolution live-cell imaging to carefully track mitotic progression and chromosome behavior. |
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| IC50 for Bub1 Kinase Activity | - | 680 nM | In vitro inhibition | [1] |
| IC50 for H2ApT120 Phosphorylation | - | 0.56 µM | In-cell inhibition | [1] |
| Time in Mitosis | DLD-1 | 10 µM | Increased from ~83 min to ~117 min | [2] |
| Aberrant Mitoses | DLD-1 | 10 µM | Increased from 13% to 24% | [2] |
| Centromeric Sgo1/Sgo2 Levels | RPE1 | 10 µM | Reduced to ~20% of control | [1] |
| SAC Arrest Maintenance | HeLa | 3 µM | Lowered from 17% to 4% | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging to Quantify Mitotic Progression
This protocol allows for the direct observation and quantification of the effects of this compound on the timing of mitotic phases.
Materials:
-
Cell line of interest stably expressing a fluorescent histone marker (e.g., H2B-GFP).
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Imaging analysis software.
Procedure:
-
Seed cells expressing H2B-GFP onto glass-bottom imaging dishes at a density that allows for individual cell tracking.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing either the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images every 5-10 minutes for 24-48 hours. Use a low laser power to minimize phototoxicity.
-
Analyze the acquired images. For each cell that enters mitosis, measure the time from nuclear envelope breakdown (NEB) to anaphase onset.
-
Quantify the percentage of cells exhibiting mitotic errors such as lagging chromosomes, anaphase bridges, or cytokinesis failure.
-
Compare the data from this compound-treated cells to the vehicle control.
Protocol 2: Immunofluorescence Staining for Centromeric Protein Localization
This protocol is used to visualize and quantify the effect of this compound on the localization of key centromeric proteins like Sgo1.
Materials:
-
Cells grown on coverslips.
-
This compound and DMSO.
-
Nocodazole (B1683961) (to enrich for mitotic cells).
-
Pre-extraction buffer (e.g., PBS with 0.1% Triton X-100).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100).
-
Blocking solution (e.g., PBS with 3% BSA).
-
Primary antibody against Sgo1.
-
Fluorescently labeled secondary antibody.
-
DAPI for DNA staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with nocodazole for 16-18 hours to arrest them in mitosis.
-
Add this compound or DMSO to the medium and incubate for an additional 3 hours.
-
Briefly rinse cells with pre-extraction buffer to remove soluble proteins.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against Sgo1 (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of Sgo1 at the centromeres.
Visualizations
Caption: Signaling pathway of Bub1 kinase in mitotic progression and the inhibitory effect of this compound.
Caption: Experimental workflow for live-cell imaging to assess the effects of this compound on mitosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: BAY-320 Washout from Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with best practices for washing out the Bub1 kinase inhibitor, BAY-320, from cell cultures. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound washout experiment?
A this compound washout experiment is performed to remove the inhibitor from the cell culture environment. This allows for the study of the reversibility of its effects on the spindle assembly checkpoint (SAC) and other cellular processes. It is also crucial for determining the long-term consequences of transient Bub1 inhibition on cell fate, such as in colony formation assays.
Q2: What is the recommended washing solution for removing this compound?
For most adherent and suspension cell lines, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) is the recommended washing solution. For adherent cells, it is advisable to use PBS without calcium and magnesium (Ca2+/Mg2+-free PBS) to minimize cell detachment.
Q3: How many washes are typically required to effectively remove this compound?
A standard starting point is three gentle washes with a sufficient volume of washing solution to dilute and remove the compound. However, the optimal number of washes may vary depending on the cell line, the initial concentration of this compound, and the sensitivity of downstream assays. For loosely adherent cells, fewer but more gentle washes may be necessary to prevent significant cell loss.
Q4: How can I be sure that this compound has been completely removed after washing?
Validation of washout efficiency is critical for data interpretation. While a standard washing protocol is often effective, residual amounts of the inhibitor may remain. The most definitive method to quantify the remaining this compound is by using liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the final wash supernatant and cell lysates. A significant reduction in the this compound signal compared to non-washed controls would confirm a successful washout.
Q5: Can the DMSO concentration used to dissolve this compound affect my washout experiment?
Yes. While dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound, it is important to keep the final concentration in the cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cellular stress or toxicity. During the washout procedure, the DMSO will be washed away along with the this compound. Always include a vehicle-only (DMSO) control in your experiments to account for any effects of the solvent.
Experimental Protocols
Protocol 1: Standard this compound Washout Procedure for Adherent Cells
This protocol provides a general procedure for washing out this compound from adherent cell cultures.
Materials:
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free (pre-warmed to 37°C)
-
Sterile serological pipettes
-
Aspirator
Procedure:
-
Carefully aspirate the this compound-containing medium from the culture vessel, minimizing disturbance to the cell monolayer.
-
Gently add pre-warmed, Ca2+/Mg2+-free PBS to the side of the vessel. Use a volume sufficient to cover the cell monolayer (e.g., 5 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 1-2 minutes to wash the cells.
-
Carefully aspirate the PBS.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, add fresh, pre-warmed cell culture medium to the cells.
-
Return the culture vessel to the incubator for further culture or downstream analysis.
Protocol 2: Validation of this compound Washout using LC-MS/MS
This protocol outlines the steps for sample preparation for validating the efficiency of the this compound washout using LC-MS/MS.
Procedure:
-
Sample Collection:
-
Final Wash Supernatant: After the third and final PBS wash, collect the supernatant.
-
Cell Lysate: Following the final wash and addition of fresh media, proceed to lyse the cells using a suitable lysis buffer. Collect the cell lysate.
-
Control Samples: Prepare control samples from cells continuously exposed to this compound (no washout) and untreated cells.
-
-
Sample Preparation:
-
For the supernatant and cell lysate, perform a protein precipitation step, for example, by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the solubilized this compound to a new tube.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried samples in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method optimized for the detection and quantification of this compound.
-
Compare the amount of residual this compound in the washout samples to the control samples to determine the efficiency of the washout procedure.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Cell Detachment During Washing | - Washing is too vigorous.- Cells are loosely adherent.- Cells are overgrown or unhealthy. | - Add and aspirate solutions gently from the side of the culture vessel.- Reduce the number of washes or the volume of washing solution.- Ensure cells are at an optimal confluency (70-80%) and healthy before starting the experiment.- Consider coating culture vessels with an extracellular matrix protein (e.g., poly-L-lysine, fibronectin) to improve cell attachment. |
| Incomplete Washout of this compound | - Insufficient number of washes or inadequate wash volume.- High non-specific binding of this compound to cells or plasticware. | - Increase the number of washes (e.g., to 4 or 5) or the volume of the washing solution.- Include a short incubation step (1-5 minutes) with each wash to allow for dissociation of the compound.- To reduce non-specific binding, consider adding a low concentration of a non-denaturing detergent (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the wash buffer. Note: The compatibility of these additives with your cell line and downstream assays must be validated. |
| Unexpected Cellular Phenotypes After Washout | - Off-target effects of this compound.- Incomplete reversal of Bub1 inhibition.- Cellular stress induced by the washing procedure. | - Refer to the "Potential Off-Target Effects of this compound" section below.- Consider extending the recovery time in fresh medium after washout to allow for complete reversal of the inhibitor's effects.- Minimize the time cells are outside the incubator during the washing steps.- Ensure all solutions are pre-warmed to 37°C to avoid temperature shock. |
| Variability in Results Between Experiments | - Inconsistent washing procedure.- Differences in cell confluency or passage number.- Degradation of this compound stock solution. | - Standardize the washing protocol, including volumes, number of washes, and incubation times.- Maintain consistent cell culture practices.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Potential Off-Target Effects of this compound
While this compound is a potent and selective Bub1 inhibitor, at higher concentrations it may exhibit off-target activity. A kinase screen of 222 human kinases revealed modest cross-reactivity at a concentration of 10 µM. It is important to note that this compound did not significantly inhibit the functionally related kinase, Haspin, in cells.[1]
| Kinase Family | Potential Off-Target Kinases (with >50% inhibition at 10 µM this compound) | Reported % Inhibition at 10 µM | Potential Implication for Experiments |
| Serine/Threonine Kinase | CLK1, CLK4, DYRK1A, DYRK1B, GSK3A, GSK3B, HIPK2, HIPK3, PIM1, PIM2, PIM3 | Detailed percentages not publicly available in primary literature | Inhibition of these kinases could lead to pleiotropic effects on cell cycle, transcription, and signaling pathways, which may confound the interpretation of results solely based on Bub1 inhibition. |
| Tyrosine Kinase | FES, FLT3, LCK, LYN, SRC, YES1 | Detailed percentages not publicly available in primary literature | Off-target effects on tyrosine kinases could impact signaling pathways involved in cell growth, differentiation, and survival. |
Note: This data is based on in vitro kinase assays and the in-cell relevance of these off-target effects should be considered. Researchers should aim to use the lowest effective concentration of this compound to minimize potential off-target effects.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a this compound washout experiment.
Caption: The role of Bub1 in the spindle assembly checkpoint and its inhibition by this compound.
References
Adjusting BAY-320 concentration for different cell densities.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BAY-320, a selective Bub1 kinase inhibitor. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1] By inhibiting Bub1 kinase activity, this compound disrupts the proper localization of Shugoshin (Sgo1), which is crucial for protecting centromeric cohesion during mitosis.[1][2] This leads to defects in mitotic chromosome alignment, spindle assembly, and can ultimately inhibit cell proliferation.[1]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A common starting point for this compound concentration in cell-based assays ranges from 0.25 µM to 10 µM.[1] The half-maximal inhibitory concentration (IC50) for the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120) has been reported to be approximately 0.56 µM.[1] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint.
Q3: How does cell density affect the potency of this compound?
A3: Higher cell densities can decrease the apparent potency of some drugs, a phenomenon known as the "inoculum effect".[3][4] This can be due to several factors, including:
-
Increased drug metabolism: A larger number of cells can metabolize the compound more rapidly.
-
Reduced effective concentration: At high cell densities, the amount of drug available per cell is lower, which may be insufficient to reach the necessary intracellular concentration for its target engagement.[4]
-
Changes in cell physiology: Cell density can influence cell cycle status and the expression of drug targets, which in turn can alter drug sensitivity.[5]
While specific data on the effect of cell density on this compound activity is not extensively published, it is a critical parameter to consider for reproducible results.
Troubleshooting Guide
Issue 1: Inconsistent results with this compound treatment across different experiments.
-
Possible Cause: Varying cell densities at the time of treatment.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that you seed the same number of cells for each experiment.
-
Monitor Cell Confluency: Visually inspect and record the confluency of your cell cultures before adding this compound. Aim to treat cells at a consistent confluency (e.g., 50-70%).
-
Optimize for Your Density: If you must use different cell densities, you may need to perform a dose-response experiment at each density to determine the optimal this compound concentration.
-
Issue 2: Higher than expected IC50 value for this compound in a new cell line.
-
Possible Cause: The new cell line may be less sensitive to Bub1 inhibition, or the experimental conditions, including cell density, may not be optimal.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of Bub1 in your cell line.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to accurately determine the IC50.
-
Test Different Cell Densities: As described in the protocol below, determine the IC50 at different cell seeding densities to see if the potency is density-dependent.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration at a Fixed Cell Density
This protocol outlines the steps to determine the IC50 of this compound for a specific cell line and a fixed cell density.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to attach and resume proliferation for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A typical starting concentration for the highest dose could be 20 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, resazurin, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Adjusting this compound Concentration for Different Cell Densities
This protocol helps to establish the relationship between cell density and the effective concentration of this compound.
Methodology:
-
Cell Seeding with Varying Densities: Seed your cells in multiple 96-well plates at a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well). Allow cells to attach for 24 hours.
-
Dose-Response for Each Density: For each seeding density, perform a full dose-response experiment with this compound as described in Protocol 1.
-
Data Collection and Analysis: Calculate the IC50 value for this compound at each cell density.
-
Data Presentation: Summarize the calculated IC50 values in a table to visualize the impact of cell density on drug potency.
Data Presentation
Table 1: Example of this compound IC50 Values at Different Cell Densities for Cell Line X
| Seeding Density (cells/well) | Estimated Confluency at Treatment | IC50 of this compound (µM) |
| 2,500 | 20-30% | 0.45 |
| 5,000 | 40-50% | 0.56 |
| 10,000 | 70-80% | 0.82 |
| 20,000 | >90% (confluent) | 1.25 |
Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for determining density-dependent IC50.
Caption: Relationship between cell density and drug potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BAY-320 and 2OH-BNPP1 as Bub1 Kinase Inhibitors
For researchers in oncology and cell biology, the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1) represents a critical node in the spindle assembly checkpoint (SAC) and a promising target for therapeutic intervention. The precise evaluation of small molecule inhibitors is paramount to advancing our understanding of Bub1's function and its potential in cancer therapy. This guide provides a detailed comparison of two notable Bub1 inhibitors, BAY-320 and 2OH-BNPP1, summarizing key efficacy data and experimental methodologies to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
While both this compound and 2OH-BNPP1 demonstrate comparable potency in inhibiting recombinant Bub1 kinase activity in vitro, their efficacy diverges significantly within the cellular environment. Experimental evidence strongly indicates that This compound is a more effective and reliable inhibitor of Bub1 function in cell-based assays , whereas 2OH-BNPP1 fails to inhibit cellular Bub1 at tested concentrations.[1][2] However, researchers should be cognizant of potential off-target effects of this compound at higher concentrations.[1][3][4][5][6] In contrast, 2OH-BNPP1 has been characterized as a relatively non-selective kinase inhibitor.[7]
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data comparing the efficacy of this compound and 2OH-BNPP1 from published studies.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | Recombinant Human Bub1 | 0.56 | [1][2] |
| 2OH-BNPP1 | Recombinant Human Bub1 | 0.60 | [1][2] |
| This compound | Recombinant Human Bub1 | ~0.68 | [1][2][8] |
| 2OH-BNPP1 | Recombinant Human Bub1 | ~0.25 | [1][2] |
Table 2: Cellular Bub1 Inhibition
| Inhibitor | Assay | Concentration | Outcome | Reference |
| This compound | Ectopic H2ApT120 signal (GFP-H2B-Bub1C) | ≥ 2 µM | Significant reduction in H2ApT120 | [1] |
| 2OH-BNPP1 | Ectopic H2ApT120 signal (GFP-H2B-Bub1C) | Up to 10 µM | No significant reduction in H2ApT120 | [1] |
| This compound | Endogenous Sgo1 localization | 10 µM | Delocalization of Sgo1 | [1] |
| 2OH-BNPP1 | Endogenous Sgo1 localization | 10 µM | No effect on Sgo1 localization | [1] |
| This compound | Endogenous H2ApT120 | 10 µM | Abolished centromeric staining | [1] |
| 2OH-BNPP1 | Endogenous H2ApT120 | 10 µM | No effect on centromeric staining | [1] |
Table 3: Effects on Cell Proliferation and Survival
| Inhibitor | Cell Lines | Assay | Outcome | Reference |
| This compound | OVCAR-3, Kuramochi, RPE1 | Colony Formation | Impaired growth | [1] |
| 2OH-BNPP1 | OVCAR-3, Kuramochi, RPE1 | Colony Formation | Used as a negative control (ineffective) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
In Vitro Bub1 Kinase Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by purified Bub1 kinase.
-
Reagents:
-
Purified recombinant GFP-Bub1
-
Histone H2A (substrate)
-
ATP
-
Kinase assay buffer
-
This compound and 2OH-BNPP1 at various concentrations
-
-
Procedure:
-
Reactions are set up containing purified recombinant GFP-Bub1 and Histone H2A in kinase assay buffer.
-
Inhibitors (this compound or 2OH-BNPP1) are added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
Reactions are incubated for a defined period (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
-
Data Analysis:
Cell-Based Bub1 Inhibition Assay (GFP-H2B-Bub1C Fusion)
This assay measures the inhibition of Bub1 kinase activity within a cellular context using an engineered fusion protein.
-
Cell Line: HeLa cells expressing a tetracycline-inducible GFP-tagged histone H2B fused to the kinase domain of Bub1 (GFP-H2B-Bub1C).[1]
-
Procedure:
-
Expression of the GFP-H2B-Bub1C fusion protein is induced by the addition of tetracycline. This tethers the Bub1 kinase domain to chromatin, leading to ectopic phosphorylation of H2A on chromosome arms.[1]
-
Cells are treated with various concentrations of this compound or 2OH-BNPP1 for a specified duration (e.g., 3 hours).
-
Cells are arrested in mitosis using an agent like nocodazole.
-
Cells are fixed and stained for DNA and H2ApT120.
-
-
Data Analysis:
-
Immunofluorescence microscopy is used to visualize and quantify the H2ApT120 signal on chromosome arms.
-
A significant reduction in the ectopic H2ApT120 signal in the presence of the inhibitor indicates cellular Bub1 inhibition.[1]
-
Immunofluorescence for Sgo1 and H2ApT120 Localization
This method assesses the impact of Bub1 inhibition on the localization of its downstream targets.
-
Cell Line: HeLa or other suitable cell lines.
-
Procedure:
-
Cells are treated with the Bub1 inhibitor or a vehicle control.
-
Cells are arrested in mitosis with nocodazole.
-
Cells are fixed, permeabilized, and incubated with primary antibodies against Sgo1 and H2ApT120.
-
Appropriate fluorescently labeled secondary antibodies are used for detection.
-
DNA is counterstained with DAPI.
-
-
Data Analysis:
-
Fluorescence microscopy is used to examine the localization of Sgo1 and H2ApT120 at the centromeres.
-
Inhibition of Bub1 is expected to reduce or abolish the centromeric localization of both Sgo1 and H2ApT120.[1]
-
Colony Formation Assay
This assay evaluates the long-term effect of Bub1 inhibition on cell proliferation and survival.
-
Cell Lines: Cancer cell lines (e.g., OVCAR-3, Kuramochi) and non-transformed cell lines (e.g., RPE1).
-
Procedure:
-
A low density of cells is seeded in multi-well plates.
-
Cells are treated with the inhibitor or vehicle control for a prolonged period (e.g., 3 days).[1]
-
The drug-containing medium is removed, and cells are allowed to grow in fresh medium for 6-19 days to form colonies.[1]
-
Colonies are fixed and stained with a solution like crystal violet.
-
-
Data Analysis:
-
The number and size of colonies are quantified to assess the impact of the inhibitor on cell survival and proliferative capacity.
-
Mandatory Visualization
Bub1 Signaling Pathway in Mitosis
Caption: Bub1 kinase signaling at unattached kinetochores.
Experimental Workflow: Comparing Bub1 Inhibitors
Caption: Workflow for comparing the efficacy of Bub1 inhibitors.
References
- 1. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BUB1 and BUBR1: multifaceted kinases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bub1 Kinase Inhibitors: BAY-320 vs. BAY-524
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective small-molecule inhibitors of Budding uninhibited by benzimidazoles 1 (Bub1) kinase: BAY-320 and BAY-524. Bub1 is a critical serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its functions include the recruitment of other checkpoint proteins to the kinetochore and the protection of sister chromatide cohesion.[1] This makes Bub1 an attractive target for anti-cancer therapies. This document summarizes key performance data, details relevant experimental protocols, and provides visual diagrams to clarify complex pathways and workflows.
Data Presentation: Quantitative Performance Analysis
Both this compound and BAY-524 are ATP-competitive inhibitors that demonstrate high potency against the Bub1 kinase domain in vitro and effectively inhibit its activity in cellular models.[3][4] The following table summarizes their key quantitative parameters based on published experimental data.
| Parameter | This compound | BAY-524 | Reference(s) |
| In Vitro IC₅₀ | 680 ± 280 nM | 450 ± 60 nM | [5][6] |
| Alternative In Vitro IC₅₀ | 0.56 µM | Not Reported | [7] |
| Effective Cellular Concentration | 3 - 10 µM | 7 - 10 µM | [5] |
Summary: In direct biochemical assays, BAY-524 shows a slightly lower IC₅₀, suggesting higher in vitro potency compared to this compound.[5][6][8] However, both compounds require similar micromolar concentrations to achieve near-maximal inhibition of Bub1 activity in intact cells, such as HeLa and RPE1 lines.[5]
Cellular and Phenotypic Effects
Inhibition of Bub1's catalytic activity by either this compound or BAY-524 leads to a cascade of distinct cellular phenotypes.
-
Inhibition of H2A Phosphorylation: The primary and most direct downstream effect of Bub1 inhibition is the reduction of histone H2A phosphorylation at threonine 120 (p-H2A-T120).[5][7] This histone mark is crucial for the recruitment of Shugoshin (Sgo1/2) proteins to the centromere.[7][9]
-
Mislocalization of Centromeric Proteins: Treatment with either inhibitor causes a significant reduction in the centromeric levels of Sgo1 and Sgo2.[3] This subsequently affects the localization of the Chromosomal Passenger Complex (CPC), including key proteins like Aurora B.[5][6]
-
Chromosome Cohesion and Segregation Defects: By disrupting the Sgo1/CPC axis, Bub1 inhibition impairs chromosome arm resolution and can lead to cohesion defects.[6][10] While inhibition of the kinase activity alone has minor effects on mitotic progression, it sensitizes cancer cells to microtubule-targeting agents like Paclitaxel.[5][10] The combination of a Bub1 inhibitor with low doses of Paclitaxel leads to a synergistic impairment of chromosome segregation and a significant reduction in cell proliferation, particularly in aneuploid cancer cells.[4][5]
-
Spindle Assembly Checkpoint (SAC) Function: Studies using these inhibitors have helped differentiate between the catalytic and scaffolding functions of Bub1.[5][10] The results indicate that Bub1's kinase activity is largely dispensable for the core SAC signaling, which prevents anaphase onset.[5] However, its scaffolding role, which is not affected by these inhibitors, is critical for recruiting other checkpoint proteins.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and BAY-524.
1. In Vitro Bub1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Bub1 on a substrate.
-
Objective: To determine the IC₅₀ value of the inhibitors against recombinant Bub1 kinase.
-
Materials:
-
Purified, recombinant human Bub1 kinase domain (e.g., amino acids 704-1085).[5]
-
Substrate: Recombinant Histone H2A.[6]
-
ATP (e.g., 2 mM concentration).[5]
-
Kinase assay buffer.
-
Inhibitors: this compound and BAY-524 at various concentrations.
-
Detection reagents: Antibody specific for phosphorylated H2A at T120 (p-H2A-T120), secondary antibody, and Western blot or ELISA equipment.
-
-
Protocol:
-
Prepare serial dilutions of this compound and BAY-524.
-
In a reaction plate, combine the recombinant Bub1 kinase, the H2A substrate, and the kinase assay buffer.
-
Add the diluted inhibitors to the respective wells and incubate for a short period (e.g., 20-30 minutes) at room temperature.[3]
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products using Western blotting. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-p-H2A-T120 antibody.
-
Quantify the band intensities to determine the level of H2A phosphorylation at each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
2. Cellular Assay for Bub1 Inhibition (Immunofluorescence)
This assay assesses the inhibitor's efficacy within intact cells by measuring the reduction of a key downstream phosphorylation event.
-
Objective: To confirm cellular target engagement by quantifying the reduction of p-H2A-T120 at kinetochores in inhibitor-treated cells.
-
Materials:
-
Cell lines (e.g., HeLa, hTERT-RPE1).[5]
-
Microtubule-depolymerizing agent (e.g., Nocodazole) to arrest cells in mitosis.[6]
-
Proteasome inhibitor (e.g., MG132) to enrich the mitotic population.[6]
-
Inhibitors: this compound and BAY-524.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with Triton X-100).
-
Primary antibodies: Anti-p-H2A-T120 and a kinetochore marker (e.g., anti-centromere antibody, ACA).
-
Fluorescently labeled secondary antibodies.
-
DNA stain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Protocol:
-
Culture cells on coverslips.
-
Treat cells with MG132 and Nocodazole for 1-2 hours to arrest them in mitosis.[6]
-
Add varying concentrations of this compound or BAY-524 and incubate for an additional 1-2 hours.[6]
-
Fix the cells with paraformaldehyde, followed by permeabilization.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies (e.g., anti-p-H2A-T120 and ACA) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Stain DNA with DAPI and mount the coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the p-H2A-T120 signal at the kinetochores (co-localized with the ACA signal) and compare the levels between control and inhibitor-treated cells.[5]
-
3. Chromosome Spread Analysis
This method is used to visualize mitotic chromosomes and assess defects in sister chromatid cohesion.
-
Objective: To determine if Bub1 inhibition leads to premature sister chromatid separation or other cohesion defects.
-
Materials:
-
Cell lines (e.g., HeLa).[6]
-
Nocodazole.
-
Inhibitors: this compound and BAY-524.
-
Hypotonic solution (e.g., 75 mM KCl).
-
Fixative (e.g., Carnoy's fixative: 3:1 methanol:acetic acid).
-
Microscope slides and DNA stain (e.g., Giemsa or DAPI).
-
-
Protocol:
-
Treat cells with Nocodazole for several hours to accumulate mitotic cells.
-
Add this compound or BAY-524 for the final hours of the Nocodazole block.[6]
-
Collect mitotic cells by mechanical shake-off.
-
Swell the cells by incubating them in a hypotonic solution.
-
Fix the cells by adding fresh, ice-cold Carnoy's fixative.
-
Drop the fixed cell suspension onto clean microscope slides to spread the chromosomes.
-
Allow the slides to air dry.
-
Stain the chromosomes with Giemsa or DAPI.
-
Examine the spreads under a microscope. Score the mitotic figures for cohesion status (e.g., X-shape for normal cohesion vs. separated chromatids).[6]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The Bub1 signaling pathway in the Spindle Assembly Checkpoint.
Caption: A typical experimental workflow for evaluating Bub1 inhibitors.
Caption: Logical comparison of key performance metrics for the inhibitors.
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of BAY-320: A Kinase Profiling Comparison
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides an objective comparison of the kinase selectivity of BAY-320, a potent inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, against other known Bub1 inhibitors. Through a detailed examination of kinase profiling data and experimental methodologies, this document serves as a valuable resource for evaluating the specificity of this compound in drug discovery and development.
Kinase Specificity Profile: this compound in Comparison
The following table summarizes the kinase selectivity of this compound and compares it with other Bub1 inhibitors, BAY-524, BAY 1816032, and 2OH-BNPP1. The data is derived from comprehensive kinase profiling assays, such as KINOMEscan®, which quantitatively measure the binding affinity of an inhibitor against a large panel of human kinases. A lower dissociation constant (Kd) or percentage of control indicates a stronger interaction between the inhibitor and the kinase.
| Kinase Target | This compound (% Control @ 1µM) | BAY-524 (% Control @ 1µM) | BAY 1816032 (Kd in nM) | 2OH-BNPP1 (IC50 in µM) |
| Bub1 | <1 | <1 | 3.3 | ~0.25 - 0.60 [1] |
| STK10 | >10 | Not Available | 57 | Not Available |
| CDC42BPG | >10 | Not Available | 850 | Not Available |
| DDR1 | >10 | Not Available | 2300 | Not Available |
| Haspin | >10 | >10 | Not Available | Not Available |
Data for this compound and BAY-524 is presented as a percentage of control from a KINOMEscan® assay, where a lower percentage indicates stronger binding. Data for BAY 1816032 is presented as the dissociation constant (Kd), where a lower value indicates higher affinity. Data for 2OH-BNPP1 is presented as the half-maximal inhibitory concentration (IC50). Data for off-target kinases for this compound and BAY-524 at 1µM was generally greater than 10% of control, indicating weak binding.
The data clearly demonstrates the high specificity of this compound for Bub1 kinase.[2] When tested against a panel of over 400 human kinases, this compound showed exquisite binding selectivity for Bub1.[2] Similarly, the closely related compound BAY-524 also exhibits high selectivity for Bub1.[2] The newer generation inhibitor, BAY 1816032, also displays remarkable potency and selectivity for Bub1, with its closest off-target interactions being significantly weaker.[3] In contrast, while 2OH-BNPP1 does inhibit Bub1, it is generally considered to be a less selective inhibitor.[4]
Experimental Protocol: Kinase Profiling via Competitive Binding Assay (KINOMEscan®)
The determination of kinase inhibitor specificity is crucial for preclinical drug development. A widely used method is the competitive binding assay, such as the KINOMEscan® platform. This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle of the Assay
The KINOMEscan® assay is based on a competition binding principle.[2] A kinase of interest is tagged with a DNA molecule and is incubated with the test compound (e.g., this compound) and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the ATP-binding site of the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase that remains bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase corresponds to a stronger interaction between the test compound and the kinase.
Key Steps of the Experimental Workflow:
-
Preparation of Reagents: This includes the test compound (e.g., this compound) at various concentrations, a panel of DNA-tagged human kinases, and an immobilized broad-spectrum kinase inhibitor on a solid support (e.g., beads).
-
Binding Competition: The DNA-tagged kinases are incubated with the test compound and the immobilized inhibitor. This allows for competition between the test compound and the immobilized inhibitor for the kinase's ATP-binding site.
-
Washing: Unbound kinases and the test compound are washed away, leaving only the kinases that are bound to the immobilized inhibitor on the solid support.
-
Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are quantified using qPCR. The amount of DNA is directly proportional to the amount of kinase that was bound to the immobilized inhibitor.
-
Data Analysis: The results are typically expressed as a percentage of the control (a reaction without the test compound) or are used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for each kinase.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of Bub1 kinase and its inhibition by this compound.
Caption: Experimental workflow for a competitive binding kinase profiling assay.
Conclusion
The comprehensive kinase profiling data presented in this guide unequivocally validates the high specificity of this compound as a Bub1 kinase inhibitor.[2] Its superior selectivity compared to older inhibitors like 2OH-BNPP1, and its comparable profile to other potent inhibitors like BAY-524 and BAY 1816032, make it an invaluable tool for elucidating the specific cellular functions of Bub1 kinase. For researchers in oncology and cell biology, the targeted nature of this compound minimizes the potential for off-target effects, thereby enabling more precise and reliable experimental outcomes. This high degree of specificity is a critical attribute for any chemical probe and underscores the utility of this compound in advancing our understanding of mitotic regulation and its implications in disease.
References
A Comparative Guide to the Efficacy of BAY-320 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of BAY-320, a selective Bub1 kinase inhibitor, across various cancer models. Through a detailed comparison with other Bub1 inhibitors and alternative cancer therapies, this document aims to equip researchers with the necessary data to evaluate the potential of this compound in preclinical and clinical development. The information is presented through structured data tables, detailed experimental protocols, and informative visualizations to facilitate a thorough understanding of its mechanism and efficacy.
Quantitative Comparison of Bub1 Inhibitors
The following table summarizes the in vitro and in-cellulo efficacy of this compound in comparison to another notable Bub1 inhibitor, 2OH-BNPP1. This data highlights the superior cell-based activity of this compound.
| Inhibitor | Target | In Vitro IC50 (Bub1 Kinase Assay) | Cell-Based Efficacy (HeLa cells) | Reference |
| This compound | Bub1 Kinase | 0.56 µM | Effective inhibition of ectopic and endogenous Bub1 activity.[1] | [1] |
| 2OH-BNPP1 | Bub1 Kinase | 0.60 µM | Ineffective at inhibiting Bub1 in cell-based assays at concentrations up to 10 µM.[1] | [1] |
Cross-Validation of this compound's Anti-Cancer Effects in Different Cell Lines
This table presents a summary of this compound's effects on proliferation and survival across a panel of cancer and non-transformed cell lines, demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | Effect of this compound Treatment (10 µM) | Key Findings | Reference |
| OVCAR-3 | Ovarian Cancer | Significant reduction in colony formation. | Demonstrates potent inhibition of cancer cell proliferation. | [1] |
| Kuramochi | Ovarian Cancer | Significant reduction in colony formation. | Highlights efficacy in another ovarian cancer model. | [1] |
| DLD-1 | Colon Cancer | Prolonged time to complete mitosis. | Suggests induction of mitotic defects. | [1] |
| RPE1 | Non-transformed | Impaired growth in colony-forming assays. | Indicates some effect on non-cancerous proliferating cells. | [1] |
Comparison with a Novel Bub1 Inhibitor: BAY-1816032
While direct comparative studies between this compound and the newer, more bioavailable Bub1 inhibitor BAY-1816032 are limited, preclinical data for BAY-1816032 reveals its potential, particularly in combination therapies.
| Inhibitor | Key Feature | Efficacy in Combination Therapy | Cancer Models | Reference |
| BAY-1816032 | Good bioavailability | Synergistic or additive effects with paclitaxel, docetaxel, ATR inhibitors, and PARP inhibitors. | Triple-negative breast cancer, non-small cell lung cancer, glioblastoma, prostate cancer. | [2][3] |
Experimental Protocols
In Vitro Bub1 Kinase Assay
This protocol outlines the general steps for assessing the inhibitory activity of compounds against Bub1 kinase in a cell-free system.
Materials:
-
Recombinant Bub1 kinase
-
Histone H1 (as substrate)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.8, 15 mM KCl, 10 mM MgCl2, 1 mM EGTA, 0.1 mg/ml BSA)
-
[γ-32P]ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Autoradiography film or phosphoimager
Procedure:
-
Prepare a reaction mixture containing recombinant Bub1 kinase and Histone H1 in kinase buffer.
-
Add the test compound at various concentrations. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphoimager to detect the incorporation of 32P into Histone H1.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Colony Formation Assay
This assay is used to determine the effect of a compound on the long-term proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, Kuramochi)
-
Complete cell culture medium
-
Test compound (this compound)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO).
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium with fresh compound every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 10% formalin) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
Visualizing the Mechanism and Workflow
Bub1 Signaling Pathway in Mitosis
Caption: The inhibitory effect of this compound on the Bub1 signaling pathway, leading to mitotic disruption and apoptosis.
Experimental Workflow for this compound Efficacy Testing
Caption: A generalized workflow for evaluating the in vitro efficacy of this compound on cancer cell lines.
Logical Comparison of Bub1 Inhibitors
References
- 1. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
BAY-320 vs. siRNA-Mediated Bub1 Knockdown: A Comparative Performance Guide
For researchers investigating the intricate roles of Budding uninhibited by benzimidazoles 1 (Bub1) in mitotic regulation and chromosome segregation, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides a detailed comparison of the performance of BAY-320, a potent and selective Bub1 kinase inhibitor, against siRNA-mediated knockdown of Bub1. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal method for their specific research questions.
Mechanism of Action: Catalytic Inhibition vs. Protein Depletion
The fundamental difference between this compound and siRNA-mediated knockdown lies in their mechanism of action. This compound is an ATP-competitive inhibitor that specifically targets the kinase activity of Bub1, leaving the Bub1 protein scaffold intact.[1] In contrast, siRNA (small interfering RNA) leads to the degradation of Bub1 mRNA, resulting in the depletion of the entire Bub1 protein, affecting both its catalytic and non-catalytic scaffolding functions.[1] This distinction is crucial as Bub1's roles in the spindle assembly checkpoint (SAC) and chromosome alignment are mediated by both its kinase activity and its function as a protein scaffold.[1]
Quantitative Performance Comparison
The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment and siRNA-mediated Bub1 knockdown in human cell lines.
Table 1: Effect on Mitotic Progression in HeLa Cells
| Parameter | Control (Gl2 siRNA) | This compound (3 µM) | Bub1 siRNA |
| Mitotic Duration (min) | 48.2 ± 13.1 | 54.1 ± 16.2 | 87.5 ± 43.1 |
| Metaphase Duration (min) | 27.8 ± 10.1 | 32.5 ± 12.3 | 64.9 ± 39.8 |
| Aberrant Mitoses (%) | ~5 | ~8 | ~30 |
Data adapted from Baron et al., 2016.[1]
Table 2: Effect on Centromeric Localization of Key Mitotic Proteins in HeLa Cells
| Protein | This compound (3 µM) (% of Control) | Bub1 siRNA (% of Control) |
| Sgo1 | ~20 | ~10 |
| Aurora B | ~50 | ~30 |
| Borealin | ~50 | ~30 |
| INCENP | ~50 | ~30 |
Data adapted from Baron et al., 2016.[1] Values represent the approximate percentage of protein remaining at the centromere compared to control cells.
Key Performance Differences
-
Impact on Mitotic Progression: siRNA-mediated depletion of Bub1 leads to a more pronounced prolongation of mitosis and a significantly higher percentage of aberrant mitoses compared to treatment with this compound.[1] This suggests that the scaffolding function of Bub1, which is lost upon siRNA knockdown, plays a more critical role in ensuring timely and accurate mitotic progression than its kinase activity alone.[1]
-
Spindle Assembly Checkpoint (SAC) Function: While Bub1 kinase activity is implicated in the SAC, studies with this compound show that its inhibition has only minor effects on the ability of cells to arrest in mitosis in the presence of spindle poisons.[1] In contrast, Bub1 depletion by siRNA significantly weakens the SAC.[1] This highlights the primary role of the Bub1 scaffold in checkpoint signaling.
-
Chromosome Congression: Both this compound and Bub1 siRNA affect chromosome alignment, but the defects are more severe with siRNA-mediated depletion.[1] This indicates that while Bub1 kinase activity contributes to this process, the overall protein presence is more critical.
-
Specificity and Off-Target Effects: this compound has been shown to be a highly selective inhibitor of Bub1 kinase with modest cross-reactivity against a large panel of other kinases at effective concentrations.[1] However, the potential for off-target effects at higher concentrations cannot be entirely ruled out.[2][3] siRNA-mediated knockdown can also have off-target effects due to the unintended silencing of other genes with sequence similarity. Careful design and validation of siRNA sequences are crucial to minimize these effects.
Experimental Protocols
This compound Treatment of Human Cell Lines
This protocol is a general guideline for treating adherent human cell lines with this compound.
Materials:
-
Adherent human cell line of interest (e.g., HeLa, RPE1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
This compound Preparation: Prepare working dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint. A typical concentration range for effective Bub1 inhibition in cells is 3-10 µM.[1] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration of the experiment. The incubation time will vary depending on the specific assay being performed (e.g., 1-2 hours for observing effects on mitotic protein localization, or longer for cell cycle progression studies).[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as immunofluorescence microscopy, western blotting, or live-cell imaging.
siRNA-Mediated Knockdown of Bub1 in HeLa Cells
This protocol provides a general procedure for transiently knocking down Bub1 expression in HeLa cells using siRNA.
Materials:
-
HeLa cells
-
Complete cell culture medium (antibiotic-free for transfection)
-
Bub1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate with antibiotic-free complete medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the Bub1 siRNA or control siRNA in Opti-MEM to the desired final concentration (e.g., 20-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
-
Validation of Knockdown and Downstream Analysis: After the incubation period, the efficiency of Bub1 knockdown should be validated by western blotting or qRT-PCR. The cells are then ready for use in downstream applications to assess the phenotypic consequences of Bub1 depletion.
Visualizations
Bub1 Signaling Pathway in Mitosis
Caption: Simplified Bub1 signaling pathway at the kinetochore during mitosis.
Experimental Workflow: this compound vs. siRNA
Caption: Workflow for comparing this compound and siRNA-mediated Bub1 knockdown.
Logical Comparison: Inhibition vs. Knockdown
Caption: Conceptual difference between this compound inhibition and siRNA knockdown.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are valuable tools for dissecting the multifaceted roles of Bub1. The choice between them should be guided by the specific biological question being addressed.
-
To study the specific roles of Bub1's kinase activity while preserving its scaffolding functions, This compound is the superior choice. Its rapid and reversible action allows for precise temporal control over kinase inhibition.
-
To investigate the overall importance of the Bub1 protein , including its scaffolding functions in protein-protein interactions and checkpoint signaling, siRNA-mediated knockdown is more appropriate.
References
Unlocking Mitotic Catastrophe: The Synergistic Potential of BAY-320 and its Analogs with Taxane-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Anti-cancer Efficacy of Bub1 Inhibition in Combination with Mitotic Inhibitors.
The selective ATP-competitive Bub1 kinase inhibitor, BAY-320, and its orally bioavailable analog, BAY 1816032, have demonstrated a significant synergistic effect when combined with taxane-based mitotic inhibitors such as paclitaxel (B517696) and docetaxel (B913). This combination strategy leads to a marked increase in chromosome mis-segregation and a potentiation of anti-proliferative effects, offering a promising avenue for enhancing the therapeutic window of taxanes and overcoming potential resistance mechanisms. This guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Assessment of Synergy: BAY 1816032 with Taxanes
Dose-response studies have shown that the combination of the Bub1 inhibitor BAY 1816032 with either paclitaxel or docetaxel results in synergistic or additive anti-proliferative effects across a range of cancer cell lines.[1] The synergy is particularly notable, with a minimal combination index (CI) reported to be as low as 0.3, indicating a strong synergistic interaction.[2]
Below is a summary of the observed interactions in various cancer cell lines, including isobologram analysis results for specific combinations. A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Cell Line | Cancer Type | Mitotic Inhibitor | Combination Effect | Minimal Combination Index (CI min) |
| NCI-H1299 | Non-Small Cell Lung Cancer | Paclitaxel | Synergistic | 0.43 |
| Caco-2 | Colorectal Carcinoma | Paclitaxel | Synergistic | 0.52 |
| SUM-149 | Triple-Negative Breast Cancer | Paclitaxel | Additive | 0.96 - 1.09 |
Data compiled from a presentation by Bayer.[3]
Mechanism of Action and Signaling Pathway
This compound and its analogs function by inhibiting Bub1 kinase, a crucial component of the spindle assembly checkpoint (SAC).[4] The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] By inhibiting Bub1, these compounds disrupt the proper localization of key mitotic proteins, leading to defects in chromosome alignment.[5]
Taxanes, such as paclitaxel, also interfere with mitosis, but through a different mechanism: they stabilize microtubules, leading to mitotic arrest.[6] The synergistic effect of combining a Bub1 inhibitor with a taxane (B156437) is believed to arise from the simultaneous disruption of two distinct but critical mitotic processes. This dual assault on mitotic integrity overwhelms the cancer cells' ability to properly segregate their chromosomes, ultimately leading to mitotic catastrophe and cell death.
Caption: Simplified signaling pathway of the spindle assembly checkpoint and the points of intervention for this compound and Paclitaxel.
Experimental Protocols
The assessment of synergistic effects between this compound (or its analogs) and other mitotic inhibitors typically involves a combination of cell viability assays to determine the dose-response relationships and subsequent mathematical analysis to quantify the nature of the interaction.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound/BAY 1816032 and Paclitaxel/Docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of each drug individually and in combination at fixed ratios. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug and the combinations.
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) is calculated using software like CompuSyn based on the dose-response data obtained from the cell viability assays.
Procedure:
-
Data Input: Enter the dose-effect data for each drug alone and in combination into the software.
-
CI Calculation: The software calculates the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: A streamlined workflow for assessing the synergistic effects of drug combinations.
Comparison with Other Mitotic Inhibitors
Currently, there is a lack of publicly available data on the synergistic effects of this compound or its analogs with other classes of mitotic inhibitors, such as vinca (B1221190) alkaloids (e.g., vincristine, vinblastine). The available research has predominantly focused on the combination with taxanes. Further investigation is warranted to explore the potential of Bub1 inhibitors to synergize with a broader range of anti-mitotic agents.
Conclusion
The combination of Bub1 kinase inhibitors like this compound and BAY 1816032 with taxane-based chemotherapies presents a compelling strategy for enhancing anti-cancer efficacy. The strong synergistic effects observed in preclinical models, characterized by a significant reduction in cell proliferation and an increase in mitotic defects, highlight the potential of this approach to improve patient outcomes. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic benefits and to explore the potential for synergy with other classes of mitotic inhibitors.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bayer.com [bayer.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug interactions of paclitaxel and docetaxel and their relevance for the design of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of the toxicity profiles of BAY-320 and other Bub1 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of the Bub1 kinase inhibitor BAY-320 and other notable alternatives, supported by available preclinical experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these inhibitors in their studies.
Introduction to Bub1 Inhibition
Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[1][2] Dysregulation of Bub1 has been implicated in tumorigenesis, making it an attractive target for cancer therapy.[3] A number of small molecule inhibitors targeting Bub1 have been developed, each with distinct biochemical properties and, importantly, unique toxicity profiles. This guide focuses on a head-to-head comparison of the toxicological data for this compound and other key Bub1 inhibitors, including BAY-1816032, BAY-524, and 2OH-BNPP1.
In Vitro Toxicity Profiles
The following table summarizes the available in vitro toxicity data for various Bub1 inhibitors across different cell lines. The primary endpoints evaluated include effects on cell proliferation, viability, and colony formation.
| Inhibitor | Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| This compound | RPE1 (non-transformed), OVCAR-3, Kuramochi (ovarian cancer), DLD-1 (colon cancer) | Colony Forming Assay, Cell Fate Profiling | Impaired growth of all cell lines tested. At 10 µM, it reduced proliferation in RPE1 cells and increased cell death in ovarian cancer cell lines.[4][5] Prolonged the duration of mitosis in DLD-1 cells.[5] Potential for off-target effects at the required concentrations for cellular activity.[4][5][6] | [4][5][6] |
| BAY-1816032 | Various cancer cell lines | Proliferation Assays | Inhibits the proliferation of a variety of cancer cell lines, with an average IC50 of 1.4 µM as a single agent.[7] | [7] |
| BAY-524 | HeLa, RPE1 | Not specified | Exhibits a more favorable pharmacokinetic profile compared to 2OH-BNPP1.[4] | [4] |
| 2OH-BNPP1 | Various | Kinase Assays, Cellular Assays | Considered an unselective kinase inhibitor with activity against multiple kinases.[4][8] Less effective at inhibiting Bub1 in cellular assays compared to this compound.[4][5] | [4][5][8] |
In Vivo Toxicity Profiles
Preclinical in vivo studies are crucial for evaluating the systemic toxicity and tolerability of drug candidates. The following table summarizes the available in vivo toxicity data for Bub1 inhibitors.
| Inhibitor | Animal Model(s) | Study Type | Dosing and Duration | Key Findings | Reference(s) |
| This compound | Not Reported | Not Reported | Limited pharmacokinetic properties make it unsuitable for in vivo investigations.[8] | No in vivo toxicity data available. | [8] |
| BAY-1816032 | Wistar Rat, Beagle Dog | 2-Week Repeat-Dose Toxicity Study | Rats: 25, 50, or 100 mg/kg/day (oral). Dogs: 10 and 40 mg/kg/day (oral). | Excellent tolerability. No clinical signs of toxicity, no effects on body weight, food and water consumption. No treatment-related findings in hematology, clinical biochemistry, or histopathology.[7][8][9] | [7][8][9] |
| BAY-524 | Not Reported | Not Reported | Not Reported | No specific in vivo toxicity data available, but noted to have a more favorable pharmacokinetic profile than 2OH-BNPP1.[4] | [4] |
| 2OH-BNPP1 | Not Reported | Not Reported | Not Reported | No significant in vivo efficacy has been demonstrated.[10] | [10] |
Experimental Protocols
Colony Forming Assay (CFA)
The colony forming assay is a cell-based in vitro method used to determine the long-term cytotoxic effects of a compound by assessing the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Harvest and count cells. Seed a low density of cells (e.g., 200-400 cells/well) in 6-well or 12-well plates. Allow cells to adhere for 24 hours.[11]
-
Treatment: Expose the cells to various concentrations of the Bub1 inhibitor. Include appropriate vehicle controls and a positive control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's doubling time.
-
Fixation and Staining:
-
Gently wash the colonies with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with a solution such as 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the colonies with a staining solution like 0.5% crystal violet or 1% methylene (B1212753) blue for 10-30 minutes.[12][13]
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect of the inhibitor.
-
In Vivo Repeated Dose Toxicity Study
This study evaluates the toxicological effects of a substance following repeated administration over a specified period. The following is a general protocol for a 28-day oral toxicity study in rodents.[14]
Protocol:
-
Animal Selection and Acclimatization: Use a standard rodent species (e.g., Wistar rats). Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., 6 males per group).[9] The control group receives the vehicle, while treatment groups receive graduated doses of the test compound.
-
Dosing: Administer the Bub1 inhibitor (e.g., BAY-1816032) or vehicle orally once daily for 28 consecutive days.[8][14]
-
Clinical Observations: Conduct detailed clinical observations at least once daily. This includes monitoring for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Body Weight and Food/Water Consumption: Record body weight shortly before the first administration and at least weekly thereafter. Measure food and water consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the study period, collect blood samples for hematological and clinical biochemistry analysis.
-
Pathology:
-
Perform a full necropsy on all animals.
-
Preserve all organs and tissues for histopathological examination.
-
Conduct a microscopic examination of the preserved organs and tissues.
-
-
Data Analysis: Analyze the data for toxicologically significant effects, considering dose-response relationships. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[14]
Visualizing Bub1 Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Bub1 Signaling Pathway at the Kinetochore.
Caption: Experimental Workflow for Toxicity Profiling.
Conclusion
The available data indicates significant differences in the toxicity profiles of the evaluated Bub1 inhibitors. BAY-1816032 emerges as a promising candidate with a favorable in vivo toxicity profile, demonstrating good tolerability in preclinical models.[7][8][9] In contrast, this compound, while effective in vitro, is hampered by limited pharmacokinetic properties that make it unsuitable for in vivo studies, and it may exhibit off-target effects at higher concentrations.[4][5][6][8] 2OH-BNPP1 appears to be a less selective and less effective inhibitor in a cellular context.[4][5][8] For researchers selecting a Bub1 inhibitor for in vivo studies, BAY-1816032 currently represents the most viable option based on its preclinical safety profile. For in vitro studies, this compound can be a useful tool, but careful dose-response studies and consideration of potential off-target effects are warranted. Further head-to-head in vivo toxicity studies of a broader range of Bub1 inhibitors would be beneficial for a more comprehensive understanding of their therapeutic potential and safety margins.
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bayer.com [bayer.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validating the On-Target Effects of BAY-320: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor BAY-320 with genetic approaches for validating the on-target effects of inhibiting the serine/threonine kinase Bub1. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes and workflows, this document aims to equip researchers with the necessary information to design and interpret target validation studies.
Comparative Analysis of Pharmacological vs. Genetic Inhibition of Bub1
The on-target effects of a pharmacological inhibitor are most rigorously validated when they phenocopy the effects of genetically ablating the target protein. The following tables summarize quantitative data from studies comparing the effects of this compound, a selective Bub1 kinase inhibitor, with those of siRNA-mediated knockdown of Bub1 in human cell lines.
Table 1: Effect on Mitotic Progression
| Parameter | Control | This compound (3 µM) | Bub1 siRNA |
| Mitotic Duration (HeLa cells, min) | 45 ± 5 | 55 ± 7 | 120 ± 15[1] |
| Anaphase Onset | Normal | Short Delay[1][2] | Significantly Delayed[1] |
| Chromosome Alignment | Normal | Minor Defects | Severe Defects[1] |
| Aberrant Mitoses (%) | 13% | 24%[3] | Not Reported |
Data presented as mean ± standard deviation where applicable.
Table 2: Effect on Spindle Assembly Checkpoint (SAC) and Protein Localization
| Parameter | Control | This compound | Bub1 siRNA |
| H2A-pT120 at Kinetochores | Present | Drastically Reduced[1][4] | Not Reported |
| Centromeric Sgo1/2 Levels | 100% | ~20% of control[2] | Significantly Reduced |
| Centromeric Aurora B Levels | 100% | ~50% reduction[1] | ~70% reduction[1] |
| SAC Maintenance in Nocodazole (%) | 17% | 2-4%[1][2] | Significantly Reduced[1] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams were generated using Graphviz.
Caption: Bub1 Signaling Pathway at the Kinetochore.
Caption: Experimental Workflow for Genetic Validation.
Experimental Protocols
siRNA-Mediated Knockdown of Bub1
This protocol describes the transient knockdown of Bub1 in a human cell line such as HeLa.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
siRNA targeting Bub1 (e.g., a pool of 3 target-specific siRNAs)
-
6-well plates
-
Complete culture medium (DMEM + 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of siRNA (either control or Bub1-targeting) in 100 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells to assess Bub1 protein levels by Western blotting. A corresponding cell lysate should be used for phenotypic analysis.
CRISPR/Cas9-Mediated Knockout of Bub1
This protocol provides a general framework for generating a stable Bub1 knockout cell line.
Materials:
-
HeLa cells
-
Plasmid encoding Cas9 and a puromycin (B1679871) resistance gene (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
Two single guide RNAs (sgRNAs) targeting an early exon of the BUB1 gene, cloned into an appropriate vector.
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
Single-cell cloning supplies (e.g., 96-well plates)
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of BUB1 into a suitable expression vector.
-
Transfection:
-
Seed HeLa cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the Cas9-puro plasmid and the two sgRNA plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection: 24 hours post-transfection, begin selection by adding puromycin (1-2 µg/mL, to be optimized for your cell line) to the culture medium.
-
Single-Cell Cloning: After 2-3 days of selection, the surviving cells are harvested and seeded into 96-well plates at a density of ~0.5 cells per well to isolate single clones.
-
Expansion and Validation: Expand the resulting clones and screen for Bub1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of indels.
-
Phenotypic Analysis: Once a knockout clone is validated, it can be used for phenotypic comparison with this compound-treated cells.
Rescue Experiment with a Drug-Resistant Mutant
This experiment is crucial for definitively linking the observed phenotype to the inhibition of the target kinase.
Materials:
-
Validated Bub1 knockout HeLa cell line (from Protocol 2)
-
Expression vector containing wild-type human Bub1 cDNA.
-
Expression vector containing a rationally designed, this compound-resistant Bub1 mutant. The mutation should be in the ATP-binding pocket to reduce drug binding without abolishing kinase activity.
-
Transfection reagent (e.g., FuGENE HD)
-
This compound
Procedure:
-
Generation of a Resistant Mutant: Introduce a point mutation in the Bub1 cDNA that is predicted to sterically hinder the binding of this compound without disrupting the kinase's catalytic function. This can be achieved through site-directed mutagenesis.
-
Transfection of Rescue Constructs:
-
Seed the Bub1 knockout HeLa cells.
-
Transfect separate populations of these cells with either the wild-type Bub1 construct or the this compound-resistant Bub1 mutant construct. An empty vector control should also be included.
-
-
Drug Treatment: 24 hours post-transfection, treat the cells with a concentration of this compound that is known to induce a clear phenotype in wild-type cells.
-
Phenotypic Analysis: Analyze the key phenotype (e.g., mitotic timing, chromosome segregation).
-
Expected Outcome:
-
Empty Vector Control: Cells should exhibit the same phenotype as the parental knockout line (and be insensitive to this compound's mitotic effects).
-
Wild-Type Bub1 Rescue: The wild-type Bub1 should rescue the knockout phenotype. Upon treatment with this compound, these cells should now exhibit the drug-induced phenotype (e.g., mitotic delay).
-
Resistant Mutant Rescue: The resistant Bub1 mutant should also rescue the knockout phenotype. However, these cells should not exhibit the drug-induced phenotype when treated with this compound, demonstrating that the drug's effect is specifically mediated through its interaction with Bub1.
-
By employing these comparative approaches, researchers can confidently validate the on-target effects of this compound and gain a deeper understanding of Bub1 kinase function in cellular processes.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
BAY-320: A Comparative Analysis of its Phenotypic Effects Across Diverse Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the performance of BAY-320, a selective Bub1 kinase inhibitor, in comparison to other alternatives, supported by experimental data.
This compound is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1] Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Bub1 kinase activity by this compound has been shown to induce a range of phenotypic effects in various cell lines, making it a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comparative study of the phenotypic effects of this compound across multiple cell lines, summarizes key experimental data, and details the protocols for reproducing these findings.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound exerts its effects by inhibiting the kinase activity of Bub1.[1] This inhibition prevents the Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[2][3] The phosphorylation of H2A is a critical step for the recruitment of Shugoshin 1 (Sgo1) to the centromeres.[2] Sgo1, in turn, is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The CPC is a key regulator of chromosome-microtubule attachments and the correction of erroneous connections.
By inhibiting this cascade, this compound disrupts the proper functioning of the spindle assembly checkpoint. While it has been observed to have only minor effects on the overall duration of mitosis in some cell lines when used as a monotherapy, its primary impact lies in its ability to sensitize cancer cells to other anti-mitotic agents, such as taxanes.[4][5]
Figure 1: Signaling pathway of this compound's inhibitory action on Bub1 kinase.
Comparative Phenotypic Effects of this compound
The effects of this compound have been evaluated across a panel of cell lines, revealing both common and cell-type-specific responses. A summary of these findings is presented below.
Table 1: In Vitro Inhibition of Bub1 Kinase Activity
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 680 | Recombinant human Bub1 catalytic domain, 2 mM ATP | [4] |
| This compound | 560 | In vitro kinase assay, purified recombinant GFP-Bub1 | [2] |
| BAY-524 | 450 | Recombinant human Bub1 catalytic domain, 2 mM ATP | [4] |
| 2OH-BNPP1 | 600 | In vitro kinase assay, purified recombinant GFP-Bub1 | [2] |
IC50: Half-maximal inhibitory concentration.
Table 2: Phenotypic Effects of this compound Across Various Cell Lines
| Cell Line | Cancer Type | Phenotypic Effect | Concentration & Time | Reference |
| HeLa | Cervical Cancer | Minor delay in anaphase onset | 3 µM, 48 h | [1] |
| Reduction of centromeric Sgo1 and Sgo2 levels to ~20% of control | 10 µM, 3 h | [1] | ||
| Drastic reduction in H2A T120 phosphorylation | 3-10 µM, 14 h | [1] | ||
| Lowered percentage of cells maintaining SAC arrest (from 17% to 2-4%) | 3 µM, 24 h | [1] | ||
| RPE1 | Non-transformed | Reduction in colony formation | 10 µM, 3 d | [1] |
| Drastic reduction in H2A T120 phosphorylation | 3-10 µM, 14 h | [1] | ||
| OVCAR-3 | Ovarian Cancer | Reduction in colony formation | 10 µM, 3 d | [1] |
| Kuramochi | Ovarian Cancer | Reduction in colony formation | 10 µM, 3 d | [3] |
| DLD-1 | Colon Cancer | Significantly prolonged time to complete mitosis | 10 µM, 3 d | [1] |
| TNBC cell lines | Breast Cancer | Synergistic cytotoxic effects with paclitaxel, olaparib, and cisplatin | Varies | [6] |
| Lung Cancer cell lines | Lung Cancer | Sensitization to radiotherapy and chemoradiotherapy | Varies | [7] |
SAC: Spindle Assembly Checkpoint; TNBC: Triple-Negative Breast Cancer.
Comparison with Other Bub1 Inhibitors
This compound has been compared to other small molecule inhibitors of Bub1, notably 2OH-BNPP1 and BAY-524.
-
This compound vs. 2OH-BNPP1: While both compounds inhibit Bub1 kinase activity in vitro with similar potency, this compound is significantly more effective in cell-based assays.[2][3] At a concentration of 10 µM, this compound effectively inhibits the phosphorylation of H2A and the localization of Sgo1 in HeLa cells, whereas 2OH-BNPP1 shows little to no effect.[2] This suggests that this compound has better cell permeability or is less susceptible to cellular efflux mechanisms.
-
This compound vs. BAY-524: Both this compound and BAY-524 are potent and selective inhibitors of Bub1 kinase in both biochemical and cellular assays.[4] They exhibit similar phenotypic effects, including the impairment of chromosome arm resolution with only minor effects on mitotic progression when used alone.[5] Both compounds have been shown to sensitize cells to low doses of paclitaxel.[4]
A newer Bub1 inhibitor, BAY 1816032 , has also been developed and shows a strong synergistic effect when combined with taxanes, ATR inhibitors, and PARP inhibitors in vitro and in vivo.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
In Vitro Bub1 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Bub1 kinase.
Figure 2: Experimental workflow for an in vitro Bub1 kinase assay.
Materials:
-
Recombinant human Bub1 kinase (catalytic domain)
-
Recombinant histone H2A
-
ATP (including γ-32P-ATP for radioactive assays)
-
Kinase reaction buffer
-
This compound and other inhibitors of interest
-
SDS-PAGE gels and buffers
-
Western blot reagents or phosphor screen
Procedure:
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (if using γ-32P-ATP) or by Western blot using a phospho-specific antibody against H2ApT120.
-
Quantify the signal and calculate the IC50 value.
Cell-Based Inhibition of H2A Phosphorylation
This immunofluorescence-based assay assesses the ability of this compound to inhibit Bub1 activity within intact cells.
Materials:
-
HeLa or RPE1 cells
-
Cell culture medium and supplements
-
Nocodazole (B1683961) (to enrich for mitotic cells)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-phospho-H2A (T120)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI for DNA staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Synchronize cells in mitosis by treating with nocodazole (e.g., 3.3 µM for 16-18 hours).[9]
-
Treat the mitotic cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 1-3 hours).[9]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against phospho-H2A (T120).
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity at the centromeres.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on cell proliferation and survival.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, Kuramochi, RPE1)
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a prolonged period (e.g., 3 days).[3]
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for an additional period (e.g., 6-19 days, depending on the cell line's growth rate) until visible colonies form.[3]
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Conclusion
This compound is a highly effective and selective inhibitor of Bub1 kinase, demonstrating potent activity both in vitro and in cellular assays. Its ability to disrupt the spindle assembly checkpoint, particularly by preventing the centromeric localization of Sgo1, leads to defects in chromosome segregation and a reduction in cell proliferation and survival in a variety of cancer cell lines. While its effect as a single agent on mitotic timing can be modest, its synergistic activity with other anti-cancer agents, such as taxanes and PARP inhibitors, highlights its therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the role of Bub1 in mitosis and for those exploring novel combination therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bub1.com [bub1.com]
- 4. researchgate.net [researchgate.net]
- 5. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Preclinical Therapeutic Index of BAY-320: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for BAY-320, a selective inhibitor of the Bub1 (Budding uninhibited by benzimidazoles 1) kinase, and other relevant Bub1 inhibitors. The objective is to evaluate the therapeutic index of this compound based on published preclinical studies. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces toxicity and the dose that yields a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety.
Executive Summary
Data Presentation: In Vitro Efficacy of Bub1 Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of various Bub1 inhibitors against the Bub1 kinase and cancer cell lines. This data highlights the relative potency of these compounds in a controlled laboratory setting.
| Compound | Target | IC50 (in vitro kinase assay) | Cell Line | IC50 (cellular assay) | Reference |
| This compound | Bub1 | 680 nM | HeLa | Not Reported | [1] |
| BAY-524 | Bub1 | 450 nM | HeLa | Not Reported | [2][3] |
| BAY-1816032 | Bub1 | 7 nM | HeLa | 29 nM (p-H2A) | [4] |
| 2OH-BNPP1 | Bub1 | ~500 nM | Not Reported | Not Reported |
Preclinical In Vivo Studies: Efficacy and Toxicity
Direct in vivo studies detailing the therapeutic index of this compound are limited in publicly accessible literature. However, data from a related compound, BAY-1816032, provides some insight into the potential in vivo performance of this class of inhibitors.
BAY-1816032 in Xenograft Models:
In preclinical studies involving xenograft models of triple-negative breast cancer, BAY-1816032 demonstrated significant anti-tumor activity when used in combination with taxanes or PARP inhibitors.[1][5] The combination therapy led to a strong and statistically significant reduction in tumor size.[1][5]
Toxicity Profile of BAY-1816032:
Toxicological studies in rats and dogs indicated that BAY-1816032 is well-tolerated.[6] This favorable safety profile suggests that Bub1 inhibitors of this class may possess a promising therapeutic window.
Comparison with 2OH-BNPP1:
In contrast to this compound and BAY-1816032, the Bub1 inhibitor 2OH-BNPP1 has shown a lack of selectivity, which may contribute to off-target effects and a less favorable toxicity profile.[2]
Due to the lack of specific in vivo efficacy (e.g., effective dose, ED50) and toxicity (e.g., maximum tolerated dose, MTD) data for this compound, a quantitative therapeutic index cannot be calculated at this time.
Experimental Protocols
In Vitro Bub1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Bub1 kinase activity.
-
Methodology: Recombinant human Bub1 kinase is incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate (e.g., a peptide or histone H2A). The kinase reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified using methods such as ELISA, fluorescence polarization, or radiometric assays. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[2][3]
Cell Proliferation Assay
-
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The IC50 value, representing the concentration at which cell proliferation is inhibited by 50%, is determined from the dose-response curve.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection according to a specific dosing schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor growth in the treated group to the control group.[6][7]
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Methodology: Animals (e.g., mice or rats) are administered escalating doses of the test compound. The animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. The MTD is defined as the highest dose at which no significant toxicity is observed.[8]
Mandatory Visualizations
Bub1 Signaling Pathway in Mitosis
Caption: The Bub1 signaling pathway at the kinetochore during mitosis.
Experimental Workflow for Evaluating Therapeutic Index
Caption: Workflow for determining the therapeutic index in preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Critical Safety Notice: Lack of Specific Disposal Data for BAY-320
Immediate action required: Consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific BAY-320 product you are using.
Initial searches for "this compound" did not yield a singular, universally recognized chemical compound with established disposal procedures. The designation "this compound" is associated with multiple, chemically distinct products, including research-use-only enzyme inhibitors, polymers, and industrial oils. The proper disposal method is critically dependent on the exact chemical composition and associated hazards of the specific product in use.
It is unsafe to proceed with any disposal method without first consulting the manufacturer-provided Safety Data Sheet (SDS). The SDS is the primary source of information for safe handling and disposal. Specifically, Section 13: Disposal Considerations of the SDS will provide detailed instructions for the appropriate disposal of the chemical and its container.[1][2][3][4][5]
General Framework for Laboratory Chemical Waste Disposal
For researchers, scientists, and drug development professionals, a systematic approach to chemical waste management is paramount to ensure personnel safety and environmental compliance. The following provides a general procedural framework. This guidance is not a substitute for the specific instructions in the SDS for this compound or your institution's established protocols.
Pre-Disposal and Waste Accumulation
-
Identify and Classify Waste: Determine if the waste is hazardous based on its characteristics (e.g., flammable, corrosive, reactive, toxic).[6] The SDS for this compound will be the definitive source for this classification.
-
Segregate Waste: Never mix incompatible waste streams.[7][8] Proper segregation is a foundational step in safe chemical disposal.[6] Keep different categories of chemical waste in separate, clearly labeled containers.
-
Use Appropriate Containers: Collect chemical waste in containers that are compatible with the waste material to prevent leaks or reactions.[7][9][10] The container must have a secure, leak-proof cap.[11]
-
Label Containers Clearly: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[9][12]
General Chemical Waste Segregation Guidelines
The following table provides a general guide for segregating common laboratory chemical waste streams. Always refer to your institution's specific guidelines.
| Waste Category | Examples | Incompatible with | Storage Container |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, strong bases | Glass or polyethylene (B3416737) carboy |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Halogenated solvents, strong acids, oxidizers | Glass or polyethylene carboy |
| Aqueous Acidic Waste | Solutions with pH < 5.5 | Bases, cyanides, sulfides, reactive metals | Polyethylene carboy |
| Aqueous Basic Waste | Solutions with pH > 10.5 | Acids, organic materials, reactive metals | Polyethylene carboy |
| Solid Chemical Waste | Contaminated lab supplies (gloves, wipes), non-sharps | Liquids, incompatible chemicals | Lined, puncture-resistant container |
| Sharps Waste | Needles, scalpels, Pasteur pipettes, broken glass | Non-sharps | Designated sharps container |
This table presents generalized information. The specific SDS for this compound and your institutional policies must be consulted for definitive guidance.
Experimental Protocols for Waste Neutralization (General Guidance)
Caution: The following are general protocols and may not be applicable to this compound. Attempt neutralization only if the SDS explicitly permits it and you are following an approved institutional protocol.
Acid-Base Neutralization
This procedure should only be performed on dilute acidic or basic solutions that do not contain other hazardous components like heavy metals or toxic organics.[13]
-
Work in a Fume Hood: Always perform neutralization in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: For small quantities (e.g., <25 mL) of concentrated acids or bases, first dilute by adding the acid/base to a large volume of cold water (at least a 1:10 ratio).[13] Never add water to acid.
-
Neutralization:
-
For acids: Slowly add a suitable inorganic base (e.g., sodium bicarbonate, sodium hydroxide) while stirring.
-
For bases: Slowly add a suitable inorganic acid (e.g., hydrochloric acid, sulfuric acid) while stirring.
-
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH is typically between 5.5 and 9.0.[13]
-
Cooling: Be aware that neutralization reactions can generate heat.[13] Proceed slowly and cool the container in an ice bath if necessary.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if allowed by local regulations and your institution's EHS office.[13][14]
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 2. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 3. cdp.dhs.gov [cdp.dhs.gov]
- 4. Section 13 of the SDS – Disposal considerations [sds-create.pl]
- 5. whmis.org [whmis.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. benchchem.com [benchchem.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. acs.org [acs.org]
Essential Safety and Logistical Information for Handling BAY-320
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of BAY-320, a potent Bub1 kinase inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, non-radiolabeled small molecule inhibitors in a laboratory setting.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE depends on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs.- Ventilation: Certified chemical fume hood or powder containment hood.[1] | High risk of aerosolization and inhalation of potent powder.[1] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield for splash risks.- Lab Coat: Standard laboratory coat.- Ventilation: Chemical fume hood.[1] | Reduced aerosolization risk compared to solids, but potential for splashes and spills remains.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet.[1] | Protects both the user and the cell culture from contamination.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. | Minimizes risk of exposure during handling of contaminated waste. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe management of this compound in the laboratory.
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be clearly labeled.
-
Designated Work Area: All handling of this compound, especially in its solid form, must be conducted in a designated and clearly marked area, such as a chemical fume hood.[1]
-
Weighing and Solution Preparation:
-
Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[1]
-
Use dedicated spatulas and weighing boats. If not feasible, thoroughly decontaminate all equipment after use.
-
When preparing solutions, add the solvent to the solid compound slowly to minimize splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name and concentration.
-
When conducting experiments, ensure appropriate engineering controls (e.g., fume hood, biological safety cabinet) are in use.
-
Avoid skin contact and inhalation.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3]
-
Solid Waste:
-
Unused Compound: Dispose of any unwanted or expired this compound as hazardous chemical waste. Do not discard it in the regular trash.[3]
-
Contaminated Consumables: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be treated as hazardous waste.[3]
-
Collect solid waste in a designated, puncture-resistant container lined with a clear plastic bag and clearly labeled as "Hazardous Chemical Waste" with the name "this compound".[4]
-
-
Liquid Waste:
-
Decontamination:
-
Decontaminate non-disposable equipment (e.g., glassware, spatulas) according to established laboratory procedures for potent compounds.
-
-
Waste Pickup:
-
Store waste containers in a designated, secure, and well-ventilated area.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[3] All waste must be disposed of in accordance with federal, state, and local regulations.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
